PHM-27 (human)
Descripción
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIOQUUAYXLJJ-WZUUGAJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H214N34O40S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2985.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the PHM-27 (human) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the secretin/glucagon superfamily. In humans, PHM-27 and the related neuropeptide Vasoactive Intestinal Peptide (VIP) are encoded by the same precursor gene and are produced through post-translational processing.[1][2] While sharing significant sequence homology with VIP, PHM-27 exhibits a distinct receptor interaction profile, thereby eliciting a unique spectrum of physiological responses. This technical guide provides a comprehensive overview of the PHM-27 signaling pathway, focusing on its molecular interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. A key and somewhat unexpected finding is the potent agonism of PHM-27 at the human calcitonin receptor, a discovery that opens new avenues for research and therapeutic development.
Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions
The signaling actions of PHM-27 are initiated by its binding to specific G protein-coupled receptors (GPCRs). While it interacts with the VIP receptors (VPAC1 and VPAC2) and the PACAP receptor (PAC1), its affinity for these is markedly lower than that of their primary ligands. In contrast, PHM-27 is a potent agonist of the human calcitonin receptor (hCTR). The following tables summarize the available quantitative data for PHM-27 and related endogenous ligands.
| Ligand | Receptor | Parameter | Value | Species | Reference |
| PHM-27 | Calcitonin Receptor (hCTR) | EC50 | 11 nM | Human | [3] |
| VIP | VPAC1 Receptor | EC50 | ~7.6 nM | Human | [3] |
| PACAP-27 | VPAC1 Receptor | EC50 | ~10 nM | Human | [3] |
| PHM-27 | VPAC1 Receptor | Activity | No stimulation at 10 nM | Human | [3] |
Core Signaling Pathways
PHM-27, through its interaction with various receptors, activates multiple intracellular signaling cascades. The primary pathways involve the activation of Gs and Gq proteins, leading to the production of second messengers such as cyclic AMP (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG).
Calcitonin Receptor (CTR) Signaling
The human calcitonin receptor is a class B GPCR that couples to both Gs and Gq proteins.[4][5] Activation by PHM-27 initiates the following cascades:
-
Gs-cAMP-PKA Pathway: Upon Gs activation, adenylyl cyclase (AC) is stimulated, leading to the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating gene expression and cellular function.[4][5]
-
Gq-PLC-PKC Pathway: Gq activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).[4][6]
Caption: Calcitonin Receptor Signaling Pathway.
VPAC1, VPAC2, and PAC1 Receptor Signaling
Although PHM-27 is a weak agonist at these receptors, understanding their signaling is crucial for contextualizing its potential physiological roles. These receptors are primarily coupled to Gs, leading to cAMP production. However, they can also couple to Gq and other G proteins, resulting in more complex signaling networks.
-
VPAC1 Receptor: Primarily signals through Gs to activate the adenylyl cyclase/cAMP/PKA pathway. It can also couple to Gq to activate the PLC/PKC pathway.[7]
-
VPAC2 Receptor: Predominantly couples to Gs, leading to robust cAMP production.[7]
-
PAC1 Receptor: Shows promiscuous G protein coupling, activating both Gs (adenylyl cyclase) and Gq (phospholipase C) pathways.[8]
Caption: VPAC and PAC1 Receptor Signaling Overview.
Experimental Protocols
Characterization of the PHM-27 signaling pathway relies on a variety of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of PHM-27 for its receptors.
Objective: To quantify the interaction between a radiolabeled ligand and a receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).
-
Radioligand (e.g., [125I]-VIP or [125I]-Calcitonin).
-
Unlabeled PHM-27 and other competing ligands.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (typically below its Kd), and varying concentrations of unlabeled PHM-27.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) can be determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of PHM-27 to stimulate Gs-coupled receptors and induce cAMP production.
Objective: To quantify intracellular cAMP levels in response to receptor activation.
Materials:
-
Whole cells expressing the receptor of interest.
-
PHM-27 and other test compounds.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to the desired confluency.
-
Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate.
-
Stimulation: Add varying concentrations of PHM-27 to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents from the kit and incubate as instructed.
-
Measurement: Read the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample readings to cAMP concentrations and plot against the logarithm of the PHM-27 concentration to determine the EC50.
Inositol Phosphate (IP) Accumulation Assay
This assay is used to measure the activation of Gq-coupled receptors by quantifying the production of inositol phosphates.
Objective: To measure the accumulation of intracellular inositol phosphates following receptor stimulation.
Materials:
-
Whole cells expressing the receptor of interest.
-
[3H]-myo-inositol.
-
PHM-27 and other test compounds.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Perchloric acid.
-
Anion exchange chromatography columns.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl.
-
Stimulation: Add varying concentrations of PHM-27 and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding ice-cold perchloric acid.
-
Separation: Neutralize the extracts and apply them to anion exchange columns. Elute the different inositol phosphates with a stepwise gradient of ammonium formate/formic acid.
-
Quantification: Collect the fractions and measure the radioactivity using a scintillation counter.
-
Data Analysis: Sum the counts for the total inositol phosphates and plot against the logarithm of the PHM-27 concentration to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the activation of downstream signaling pathways, such as the MAPK/ERK pathway.
Objective: To detect the phosphorylation of ERK1/2 in response to PHM-27 stimulation.
Materials:
-
Whole cells expressing the receptor of interest.
-
PHM-27.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with PHM-27 for various time points.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.
Conclusion
PHM-27 is a pleiotropic peptide hormone with a complex signaling profile. While it exhibits low affinity for the classical VIP and PACAP receptors, its potent agonism at the human calcitonin receptor reveals a novel and potentially significant physiological role. The signaling cascades initiated by PHM-27, primarily through Gs/cAMP/PKA and Gq/PLC/PKC pathways, offer multiple points for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for further investigation into the nuanced pharmacology and downstream effects of PHM-27, paving the way for a deeper understanding of its function in human health and disease. Further research is warranted to elucidate the specific quantitative binding and functional parameters of PHM-27 at the VPAC and PAC1 receptors to fully appreciate its complete signaling repertoire.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcitonin and calcitonin receptors: bone and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative Splicing of the Pituitary Adenylate Cyclase-Activating Polypeptide Receptor PAC1: Mechanisms of Fine Tuning of Brain Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PHM-27 Peptide: Sequence, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that has garnered significant interest within the scientific community for its potent and selective agonism at the human calcitonin receptor (hCTr), a class B G-protein coupled receptor (GPCR). Originally identified as a novel peptide encoded by the same precursor gene as vasoactive intestinal peptide (VIP), PHM-27's distinct pharmacological profile presents opportunities for research into calcitonin receptor signaling and its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core characteristics of PHM-27, its signaling pathways, and the experimental methodologies used for its characterization.
Core Data: PHM-27 Amino Acid Sequence and Physicochemical Properties
The primary structure and key physicochemical properties of human PHM-27 are fundamental to its biological activity and are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2 | |
| Molecular Formula | C135H214N34O40S | |
| Molecular Weight | 2985.4 g/mol |
Pharmacological Profile at the Human Calcitonin Receptor
PHM-27 has been identified as a potent and effective agonist at the human calcitonin receptor (hCTr). Its pharmacological parameters, alongside those of the endogenous ligand (human calcitonin) and a commonly used therapeutic (salmon calcitonin), are presented for comparative analysis.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| PHM-27 | Human Calcitonin Receptor | Functional (cAMP) | EC50 | 11 | [1] |
| Human Calcitonin | Human Calcitonin Receptor | Functional (cAMP) | EC50 | 6.0 | [2] |
| Human Calcitonin | Human Calcitonin Receptor | Binding | IC50 | 7.2 | [3] |
| Salmon Calcitonin | Human Calcitonin Receptor | Functional (cAMP) | EC50 | 0.06 | [4] |
| Salmon Calcitonin | Human Calcitonin Receptor | Binding | Kd | 0.00047 | [3] |
Note: EC50 and IC50/Kd values are often determined under different experimental conditions and should be compared with this in mind.
Signaling Pathways of PHM-27 at the Human Calcitonin Receptor
Upon binding to the hCTr, PHM-27 initiates a cascade of intracellular signaling events characteristic of GPCR activation. The hCTr is known to couple to multiple G-protein subtypes, primarily Gs and Gq.
Gs-Mediated Signaling Pathway:
Activation of the Gs alpha subunit by the PHM-27-bound hCTr leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses.
Gq-Mediated Signaling Pathway:
The coupling of the hCTr to the Gq alpha subunit activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates its own set of target proteins to elicit cellular responses.
β-Arrestin Recruitment:
While not yet specifically demonstrated for PHM-27, agonist binding to the hCTr, like many GPCRs, is expected to lead to receptor phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. Further research is required to elucidate the role of β-arrestin in PHM-27-mediated signaling.
Experimental Protocols
The characterization of PHM-27's interaction with the hCTr relies on a suite of established in vitro assays. The following are detailed methodologies based on the key experiments cited in the literature.
1. Competition Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (e.g., PHM-27) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Objective: To determine the inhibition constant (Ki) of PHM-27 for the hCTr.
-
Materials:
-
Cell membranes prepared from cells transiently or stably expressing the human calcitonin receptor.
-
Radioligand: [¹²⁵I]-salmon calcitonin.
-
Unlabeled competitor ligands: PHM-27, human calcitonin, salmon calcitonin (8-32) antagonist.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add increasing concentrations of the unlabeled competitor ligand (PHM-27).
-
Add a fixed concentration of the radioligand ([¹²⁵I]-salmon calcitonin).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled salmon calcitonin).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of the second messenger cAMP upon receptor activation.
-
Objective: To determine the potency (EC50) and efficacy of PHM-27 in stimulating cAMP production via the hCTr.
-
Materials:
-
Whole cells expressing the human calcitonin receptor.
-
Stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Agonists: PHM-27, human calcitonin.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor assays).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with stimulation buffer and pre-incubate.
-
Add increasing concentrations of the agonist (PHM-27).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells (depending on the detection kit).
-
Measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).
-
Conclusion
PHM-27 is a valuable pharmacological tool for investigating the intricacies of the human calcitonin receptor system. Its potent agonism and selective action make it a subject of interest for both basic research into GPCR signaling and for the potential development of novel therapeutics targeting bone metabolism and other physiological processes regulated by the calcitonin receptor. The experimental protocols outlined in this guide provide a foundation for the continued exploration of PHM-27 and its role in cellular signaling. Further studies are warranted to fully delineate its binding kinetics, explore potential biased agonism through β-arrestin recruitment assays, and understand its physiological effects in vivo.
References
- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Prolonged Calcitonin Receptor Signaling by Salmon, but Not Human Calcitonin, Reveals Ligand Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
PHM-27: A Potent Agonist of the Human Calcitonin Receptor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27), an endogenous peptide derived from the prepro-vasoactive intestinal peptide (VIP) gene, has been identified as a potent and selective agonist for the human calcitonin receptor (hCTR).[1][2] The calcitonin receptor, a member of the Class B G protein-coupled receptor (GPCR) family, is a key regulator of calcium homeostasis and bone metabolism.[3] The discovery of PHM-27's activity at the hCTR provides a valuable pharmacological tool for studying calcitonin receptor function and exploring its therapeutic potential in various physiological and pathological conditions. This technical guide provides an in-depth overview of PHM-27's interaction with the calcitonin receptor, including its signaling pathways, quantitative pharmacological data, and detailed experimental methodologies.
Quantitative Pharmacology of PHM-27 and Other Calcitonin Receptor Ligands
The following tables summarize the quantitative data for PHM-27 and other key ligands at the human calcitonin receptor.
Table 1: Functional Potency of Calcitonin Receptor Agonists
| Ligand | Assay Type | Parameter | Value (nM) | Cell Line |
| PHM-27 | cAMP Accumulation | EC50 | 11 | Transiently transfected hCTR |
| Human Calcitonin | cAMP Accumulation | EC50 | Similar efficacy to PHM-27 | Transiently transfected hCTR |
| Salmon Calcitonin | cAMP Accumulation | EC50 | 0.06 | Stably transfected hCTR |
| Salmon Calcitonin | Intracellular Ca2+ Mobilization | EC50 | 0.2 (pretreatment) | Stably transfected hCTR |
Data for PHM-27 and human calcitonin are from Ma et al., 2004.[1] Data for salmon calcitonin are from Chabre et al., 1995.[4]
Table 2: Binding Affinities of Calcitonin Receptor Ligands
| Ligand | Radioligand | Parameter | Value (nM) | Receptor Source |
| Rat Amylin | 125I-Salmon Calcitonin | Ki | 2 | Rat hindlimb muscle membranes |
| Rat αCGRP | 125I-Salmon Calcitonin | Ki | 8 | Rat hindlimb muscle membranes |
| Rat βCGRP | 125I-Salmon Calcitonin | Ki | 11 | Rat hindlimb muscle membranes |
| Rat Calcitonin | 125I-Salmon Calcitonin | Ki | 64 | Rat hindlimb muscle membranes |
Signaling Pathways of the Calcitonin Receptor
Activation of the human calcitonin receptor by agonists such as PHM-27 initiates downstream signaling cascades primarily through the coupling to heterotrimeric G proteins. The canonical pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, the calcitonin receptor can couple to the Gq alpha subunit, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize PHM-27 as a calcitonin receptor agonist.
Receptor Selection and Amplification Technology (R-SAT)
R-SAT is a cell-based functional assay that harnesses agonist-induced cell proliferation as a readout for receptor activation. It is particularly useful for screening large libraries of compounds or peptides to identify novel receptor-ligand interactions.[1][6]
Experimental Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Transfection: NIH-3T3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For transfection, a library of plasmids encoding various GPCRs, including the human calcitonin receptor, is introduced into the cells using a suitable transfection reagent (e.g., FuGENE 6).
-
Plating and Ligand Addition: Following transfection, cells are plated at a low density in multi-well plates. The peptide library, including PHM-27, is then added to the wells.
-
Incubation and Selection: The cells are incubated for 5-7 days. During this period, cells expressing a receptor that is activated by a ligand in the well will undergo proliferation, forming distinct foci of high cell density.
-
Quantification and Analysis: Cell proliferation is quantified by staining with a dye such as crystal violet and measuring the optical density. The identity of the receptor responsible for the proliferative signal is then determined, confirming the interaction between the ligand and the receptor.
Competition Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (e.g., PHM-27) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation: Human Embryonic Kidney (HEK-293) cells are transiently transfected with a plasmid encoding the human calcitonin receptor. After 48 hours, the cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of 125I-salmon calcitonin and varying concentrations of the unlabeled competitor ligand (PHM-27, human calcitonin, etc.). The incubation is typically carried out at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed several times with ice-cold buffer to minimize non-specific binding.
-
Counting and Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP upon binding to a Gs-coupled receptor.
Detailed Methodology:
-
Cell Culture and Plating: HEK-293 cells transiently expressing the hCTR are seeded into 96-well plates and grown to near confluency.
-
Pre-incubation: Prior to the assay, the cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are pre-incubated for a short period.
-
Agonist Stimulation: Various concentrations of the agonist (e.g., PHM-27) are added to the wells, and the plates are incubated at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: The stimulation is terminated by lysing the cells. The intracellular cAMP concentration is then measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax) can be determined.
Conclusion
PHM-27 is a valuable pharmacological tool for investigating the human calcitonin receptor. Its potent and selective agonist activity, primarily mediated through the Gs-cAMP signaling pathway, makes it a useful probe for dissecting the physiological and pathological roles of the hCTR. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the interaction of PHM-27 and other ligands with the calcitonin receptor, facilitating future drug discovery and development efforts targeting this important GPCR.
References
- 1. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular calcium increases mediated by a recombinant human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmon calcitonin binding and stimulation of cyclic AMP generation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete nucleotide sequence of human vasoactive intestinal peptide/PHM-27 gene and its inducible promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Peptide Histidine Methionine (PHM-27) in the Human Brain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the neuropeptide PHM-27, detailing its molecular biology, expression, receptor interactions, signaling pathways, and physiological functions within the human central nervous system. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key processes to support further research and therapeutic development.
Introduction to PHM-27
Peptide Histidine Methionine (PHM-27) is a 27-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the human brain. It is the human ortholog of the porcine peptide histidine isoleucine (PHI-27) and belongs to the glucagon-secretin superfamily of peptides. PHM-27 is notable for its co-synthesis and structural similarity to Vasoactive Intestinal Peptide (VIP), suggesting a coordinated or complementary role in neuronal signaling.[1][2] Its presence in key brain regions and its interaction with multiple G protein-coupled receptors (GPCRs) indicate its involvement in a range of physiological processes, from cerebrovascular regulation to synaptic transmission.
Molecular Biology and Expression of PHM-27
Genetic Origin and Synthesis
PHM-27 and VIP are encoded by the same gene, the prepro-VIP gene.[1][3] This gene is composed of seven exons, with the coding sequences for PHM-27 and VIP located on two separate, adjacent exons.[1][3] The primary transcript is processed to yield a common precursor protein, from which both peptides are cleaved post-translationally. This co-synthesis implies a potential for co-release and synergistic or differential actions at their respective receptors.
Distribution in the Human Brain
Quantitative Data on PHM-27 Activity
The following tables summarize the available quantitative data regarding the biological activity of PHM-27.
Table 1: Receptor Binding and Functional Potency of PHM-27
| Parameter | Receptor | Value | Cell/Tissue System | Reference |
| Potency (EC₅₀) | Human Calcitonin Receptor (hCTr) | 11 nM | Cultured cells | [7] |
Table 2: Relative Vasorelaxant Potency of PHM-27 in Human Cerebral Arteries
| Peptide | Relative Potency Order | Experimental Condition | Reference |
| PHM-27 | human CGRP > SP > VIP > NKA > PHM-27 | Vessels precontracted by prostaglandin F2 alpha | [8] |
(Abbreviations: CGRP, Calcitonin Gene-Related Peptide; SP, Substance P; VIP, Vasoactive Intestinal Peptide; NKA, Neurokinin A)
Receptor Interactions and Signaling Pathways
PHM-27 exerts its physiological effects by binding to and activating specific GPCRs on the surface of neuronal and vascular cells.
Primary Receptor Targets
-
Human Calcitonin Receptor (hCTr): PHM-27 is a potent agonist at the hCTr, demonstrating an efficacy similar to that of human calcitonin itself.[7] This interaction is significant as it links PHM-27 to the broader calcitonin family of receptors and their downstream effects.
-
VPAC Receptors (VPAC1 and VPAC2): Given its structural homology and co-synthesis with VIP, PHM-27 also interacts with VIP receptors, VPAC1 and VPAC2, although generally with lower affinity than VIP.[9] These interactions are crucial for its role in tissues where these receptors are prominently expressed.
Downstream Signaling Cascades
The activation of these GPCRs by PHM-27 primarily initiates a canonical signaling cascade involving the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
-
G Protein Coupling: Upon PHM-27 binding, the receptor (e.g., hCTr or VPAC1/2) undergoes a conformational change, leading to the activation of a heterotrimeric G protein. The calcitonin receptor-like receptor (CLR), a component of related receptor systems, has been shown to couple to Gαs, Gαi, and Gαq/11 proteins.[10][11] For PHM-27, the primary coupling is through the stimulatory G protein, Gαs .
-
Adenylyl Cyclase Activation: The activated α-subunit of Gαs binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates a multitude of downstream target proteins, including ion channels, transcription factors (like CREB), and enzymes, leading to the ultimate physiological response, such as neuronal excitation, gene expression changes, or smooth muscle relaxation.[7]
Physiological Roles and Therapeutic Potential
Cerebrovascular Regulation
PHM-27 contributes to the regulation of cerebral blood flow through its potent vasodilatory effects on cerebral arteries.[8] This action is critical for matching blood supply to the metabolic demands of active brain regions. While less potent than other neuropeptides like CGRP, its presence in perivascular nerves suggests a direct role in neurovascular coupling.
Neuromodulation in Key Brain Circuits
As a neuropeptide expressed in the hippocampus, cortex, and hypothalamus, PHM-27 is positioned to modulate complex brain functions.[1] In the hippocampus, it may influence synaptic plasticity, learning, and memory. Its presence in the hypothalamus suggests a role in regulating neuroendocrine functions and homeostasis.
Potential Role in Neuroinflammation
While direct evidence for PHM-27 in neuroinflammation is still emerging, related peptides such as VIP and PACAP have been shown to modulate the activity of microglia and astrocytes.[12][13] VIP, for instance, can suppress the production of pro-inflammatory cytokines from activated microglia and stimulate the release of neuroprotective factors from astrocytes.[12][13] Given its interaction with shared receptors, it is plausible that PHM-27 also participates in the complex interplay between the nervous and immune systems in the brain, representing a potential target for neuroinflammatory disorders.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of PHM-27. The following sections provide structured protocols for key assays.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of PHM-27 for its receptors, such as the human calcitonin receptor (hCTr).
Objective: To measure the displacement of a radiolabeled ligand from the receptor by unlabeled PHM-27.
Materials:
-
Cell Membranes: Prepared from cells recombinantly expressing the receptor of interest (e.g., HEK293-hCTr cells).
-
Radioligand: e.g., [¹²⁵I]-Calcitonin.
-
Competitor Ligand: Unlabeled PHM-27.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Instrumentation: 96-well plates, filtration apparatus, gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet membranes via centrifugation. Resuspend the final pellet in binding buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Binding Buffer.
-
A serial dilution of unlabeled PHM-27 (or other competing ligands).
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Cell membrane preparation (e.g., 20-50 µg protein/well).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of PHM-27. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol: cAMP Accumulation Assay
This protocol measures the functional response (cAMP production) of cells to PHM-27 stimulation.
Objective: To quantify the increase in intracellular cAMP levels following receptor activation by PHM-27.
Materials:
-
Cells: Cultured neuronal cells or cells recombinantly expressing the receptor of interest.
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist: PHM-27.
-
Lysis Buffer: Provided with the cAMP detection kit.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen-based kit.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with Stimulation Buffer (containing IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add a serial dilution of PHM-27 to the wells. Include a positive control (e.g., Forskolin) and a vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis: Terminate the stimulation by adding Lysis Buffer to each well.
-
Detection: Perform the cAMP measurement according to the manufacturer's instructions for the specific detection kit. This typically involves adding detection reagents and incubating for a set time.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of PHM-27 and fit to a dose-response curve to determine the EC₅₀ and Emax.
References
- 1. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A region‐resolved proteomic map of the human brain enabled by high‐throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiregional Proteomic Survey of the Postnatal Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global quantitative analysis of the human brain proteome in Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of substance P on cytokine production by human astrocytic cells and blood mononuclear cells: characterization of novel tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemokines released from astroglia by vasoactive intestinal peptide. Mechanism of neuroprotection from HIV envelope protein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Insulinotropic Action of PHM-27: A Technical Guide to its Mechanism in Pancreatic β-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27), the human ortholog of Peptide Histidine Isoleucine-27 (PHI-27), is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides. These peptides play crucial roles in various physiological processes, including the regulation of insulin secretion from pancreatic β-cells. This technical guide provides an in-depth overview of the mechanism of action of PHM-27 in stimulating insulin secretion, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.
Note on Data: Direct quantitative data for PHM-27's effect on insulin secretion is limited in publicly available literature. Therefore, where specific data for PHM-27 is unavailable, data from the closely related and functionally analogous peptide, PACAP-27, is used as a proxy to illustrate the expected quantitative effects. This is explicitly noted in the relevant sections.
Mechanism of Action of PHM-27 in Insulin Secretion
The primary mechanism by which PHM-27 potentiates glucose-stimulated insulin secretion (GSIS) involves its interaction with specific G protein-coupled receptors (GPCRs) on the surface of pancreatic β-cells. This initiates a cascade of intracellular signaling events that augment the exocytosis of insulin-containing granules.
Receptor Binding and G Protein Activation
PHM-27, like other members of the VIP/PACAP family, is known to bind to PAC1 and VPAC2 receptors, which are expressed on pancreatic β-cells.[1][2] These receptors are coupled to the stimulatory G protein, Gαs.[3] Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer and the exchange of GDP for GTP on the Gαs subunit.
Adenylyl Cyclase Activation and cAMP Production
The activated Gαs subunit stimulates membrane-bound adenylyl cyclase (AC) enzymes.[4] Pancreatic β-cells express several isoforms of adenylyl cyclase, with types V, VI, and VIII being particularly important.[4][5] Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.[6]
Downstream cAMP Signaling: PKA and Epac2 Pathways
The elevation of intracellular cAMP activates two main downstream effector pathways that act synergistically to potentiate insulin secretion: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway, specifically Epac2 in pancreatic β-cells.[7][8]
-
Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA then phosphorylate various intracellular targets involved in insulin exocytosis.
-
Exchange protein directly activated by cAMP (Epac2) Pathway: cAMP can also directly bind to and activate Epac2, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The Epac2 pathway is considered a PKA-independent mechanism of cAMP action.[9]
Modulation of Ion Channel Activity and Calcium Influx
The activation of PKA and Epac2 leads to the modulation of ion channel activity, which is a critical step in stimulus-secretion coupling in β-cells. While the initial glucose-stimulated depolarization is primarily driven by the closure of ATP-sensitive potassium (KATP) channels, the cAMP-mediated pathways enhance this process and the subsequent influx of calcium (Ca2+).[10]
-
Inhibition of K+ Channels: PKA-mediated phosphorylation can lead to the inhibition of voltage-gated potassium (Kv) channels, which contributes to prolonging the depolarization of the cell membrane.[10]
-
Activation of Ca2+ Channels: Both PKA and Epac2 pathways can lead to the potentiation of L-type voltage-gated Ca2+ channel activity, resulting in an increased influx of extracellular Ca2+.[10] Furthermore, PKA can phosphorylate ryanodine receptors on the endoplasmic reticulum, leading to Ca2+-induced Ca2+ release (CICR), further elevating cytosolic Ca2+ levels.[1][11]
Potentiation of Insulin Granule Exocytosis
The rise in intracellular Ca2+ is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane. The PKA and Epac2 pathways also directly target components of the exocytotic machinery, independent of their effects on Ca2+ levels, to enhance the efficiency of insulin granule docking, priming, and fusion.
Signaling Pathway Diagram
PHM-27 Signaling Pathway in Pancreatic β-Cells.
Quantitative Data on Insulinotropic Effects
As previously mentioned, specific dose-response data for PHM-27 is scarce. The following tables summarize representative quantitative data for the closely related peptide, PACAP-27, to illustrate the expected potency and efficacy.
Table 1: Potency of PACAP-27 in Stimulating Insulin Secretion
| Parameter | Value | Cell Type/System | Reference |
| EC50 | ~0.1 nM | T84 colonocyte cell line (cAMP production) | [12] |
| Effective Dose | 3 pmol/kg/min (infusion) | Human subjects (in vivo) |
Table 2: Comparison of Insulin Secretion in Response to PACAP-27 and Glucose
| Condition | Peak Insulin (pmol/L) | System | Reference |
| Saline + Glucose Bolus | 559 ± 164 | Human subjects (in vivo) | |
| PACAP-27 Infusion + Glucose Bolus | 797 ± 232 | Human subjects (in vivo) |
Experimental Protocols
Pancreatic Islet Isolation (Mouse)
This protocol describes a common method for isolating pancreatic islets from mice for in vitro studies.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Expose the abdominal cavity and locate the pancreas.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Perfuse the pancreas with cold collagenase solution via the bile duct until it is fully distended.
-
Excise the inflated pancreas and transfer it to a conical tube containing more collagenase solution.
-
Incubate the pancreas at 37°C in a water bath for a specified time (typically 10-15 minutes) to digest the exocrine tissue.
-
Stop the digestion by adding cold HBSS.
-
Mechanically disrupt the digested tissue by gentle shaking or pipetting.
-
Wash and filter the tissue suspension through a mesh to remove undigested fragments.
-
Purify the islets from the acinar and other cells using a density gradient centrifugation (e.g., with Ficoll).
-
Collect the islet-rich layer from the interface.
-
Wash the isolated islets with HBSS or culture medium.
-
Hand-pick clean islets under a stereomicroscope for experiments.
-
Culture the islets in RPMI-1640 medium at 37°C and 5% CO2.
Dynamic Insulin Secretion Assay (Perifusion)
This protocol allows for the measurement of the dynamics of insulin secretion from isolated islets in response to various secretagogues.
Materials:
-
Perifusion system (e.g., Biorep) with chambers for islets
-
Krebs-Ringer Bicarbonate buffer (KRB) with varying glucose concentrations
-
PHM-27 or other test compounds
-
Bovine Serum Albumin (BSA)
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
Prepare KRB solutions with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations, supplemented with BSA.
-
Load a specified number of isolated islets (e.g., 100) into each perifusion chamber.
-
Equilibrate the islets by perifusing with low-glucose KRB for a set period (e.g., 30-60 minutes) at a constant flow rate (e.g., 100 µL/min).
-
Switch the perifusion solution to high-glucose KRB to establish a baseline of glucose-stimulated insulin secretion.
-
Introduce PHM-27 at the desired concentration(s) in the high-glucose KRB.
-
Collect the perifusate in fractions at regular intervals (e.g., every 1-5 minutes) using a fraction collector.
-
At the end of the experiment, store the collected fractions at -20°C until insulin measurement.
-
Measure the insulin concentration in each fraction using an insulin ELISA kit.
-
Plot the insulin secretion rate over time to visualize the dynamic response.
Experimental Workflow for Perifusion Assay.
Measurement of Intracellular cAMP Levels
This protocol describes a common method for measuring changes in intracellular cAMP levels in response to stimulation.
Materials:
-
Isolated pancreatic islets
-
KRB buffer with different glucose and test compound concentrations
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
Plate reader
Procedure:
-
Pre-incubate isolated islets in low-glucose KRB.
-
Incubate batches of islets in KRB containing the desired glucose concentration, with or without PHM-27 and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
After the incubation period, lyse the islets to release intracellular contents.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Normalize the cAMP levels to the total protein content or DNA content of the islet samples.
Electrophysiological Recording (Patch-Clamp)
This protocol provides a general overview of the whole-cell patch-clamp technique to measure ion channel activity and membrane potential in single β-cells.[8]
Materials:
-
Isolated pancreatic islets or dispersed β-cells
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes
-
Extracellular and intracellular (pipette) solutions
-
Perfusion system to change the extracellular solution
Procedure:
-
Prepare dispersed β-cells from isolated islets or use intact islets.
-
Place the cells/islets in a recording chamber on the stage of an inverted microscope.
-
Fill a glass micropipette with the intracellular solution and mount it on the micromanipulator.
-
Under microscopic guidance, carefully approach a single β-cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
In voltage-clamp mode, apply voltage steps to measure ionic currents through different channels.
-
In current-clamp mode, record the cell's membrane potential and action potentials.
-
Perfuse the cell with a solution containing PHM-27 to observe its effects on ion channel currents and membrane potential.
Conclusion
PHM-27 enhances glucose-stimulated insulin secretion through a well-defined signaling pathway initiated by its binding to PAC1 and VPAC2 receptors on pancreatic β-cells. This leads to the activation of the Gαs-adenylyl cyclase-cAMP cascade, which in turn engages the PKA and Epac2 pathways. These downstream effectors modulate ion channel activity, increase intracellular calcium concentrations, and prime the exocytotic machinery, all of which contribute to the potentiation of insulin release. While direct quantitative data for PHM-27 remains an area for further investigation, the established mechanism of action for the VIP/PACAP family of peptides provides a robust framework for understanding its insulinotropic effects. The experimental protocols detailed herein are fundamental tools for the continued exploration of the therapeutic potential of PHM-27 and related peptides in the context of diabetes and metabolic disorders.
References
- 1. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI Insight - β Cell tone is defined by proglucagon peptides through cAMP signaling [insight.jci.org]
- 4. The gastrointestinal stimulus to insulin release: I. Secretin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increase in cAMP levels in beta-cell line potentiates insulin secretion without altering cytosolic free-calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1 stimulates insulin secretion by PKC-dependent TRPM4 and TRPM5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PACAP stimulates insulin secretion by PAC1 receptor and ion channels in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pituitary adenylate cyclase-activating polypeptide stimulates secretion in T84 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pituitary adenylate cyclase-activating polypeptide stimulates insulin and glucagon secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PHM-27 Expression in Gastrointestinal Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Peptide Histidine Methionine-27 (PHM-27) expression, signaling, and detection methodologies within the gastrointestinal (GI) tract. It is designed to serve as a technical resource, offering detailed protocols and quantitative data to support research and development in gastroenterology and pharmacology.
Introduction to PHM-27
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the glucagon/secretin superfamily. In humans, PHM-27 and the well-known Vasoactive Intestinal Peptide (VIP) are encoded by the same precursor gene, prepro-VIP, on two adjacent exons.[1][2] This co-encoding leads to their co-localization and co-secretion from the same neural structures.[3] The porcine equivalent of PHM-27 is Peptide Histidine Isoleucine (PHI), which shares a high degree of sequence homology.[4]
Functionally, PHM-27 and VIP are closely related and share biological activities by acting on the same receptors.[5] Within the gastrointestinal system, these peptides are crucial neuropeptides that regulate a wide array of physiological processes, including intestinal secretion, smooth muscle motility, and blood flow.[6][7]
Expression and Distribution of PHM-27 in the GI Tract
PHM-27, along with VIP, is widely distributed throughout the gastrointestinal tract. The expression of the PHM/VIP mRNA is confined to neurons within the enteric nervous system, specifically in the submucosal and myenteric plexuses.[8][9]
2.1 Tissue Distribution
Immunoreactivity for PHM/PHI and VIP has been detected along the entire length of the intestine.[4] Studies in porcine models show that the highest concentrations of both peptides are found in the colon. While the molar concentrations of PHM/PHI and VIP are approximately equal in most parts of the intestine, the stomach is a notable exception. In the stomach, a larger molecular form of PHM/PHI-like immunoreactivity is the predominant form, suggesting differential post-translational processing of the common precursor in this organ.[4]
2.2 Quantitative Data on PHM-27 Expression
The following table summarizes quantitative data on PHM/PHI concentrations in various gastrointestinal tissues, compiled from studies utilizing radioimmunoassay (RIA). It is important to note the variations based on species and pathological condition.
| Peptide | GI Location | Tissue Layer | Condition | Concentration (pmol/g wet weight) | Species | Reference |
| PHI | Colon | Mucosa-Submucosa | Normal | ~350 | Porcine | [4] |
| PHI | Colon | Muscularis Externa | Normal | ~250 | Porcine | [4] |
| PHI | Stomach | Mucosa-Submucosa | Normal | ~50 | Porcine | [4] |
| PHM | Colon | Mucosa-Submucosa | Normal | ~150-200 | Human | [3] |
| PHM | Colon | Mucosa-Submucosa | Ulcerative Colitis | Significantly Decreased | Human | [3] |
| PHM | Colon | Mucosa-Submucosa | Crohn's Colitis | Significantly Decreased | Human | [3] |
Table 1: Quantitative Concentration of PHM/PHI in Gastrointestinal Tissues.
PHM-27 Signaling Pathways
PHM-27 exerts its biological effects by binding to Class II G protein-coupled receptors (GPCRs). It shares high affinity with VIP for the VPAC1 and VPAC2 receptors, while Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is the highest affinity ligand for the PAC1 receptor.[5][10]
The primary signaling cascade initiated by PHM-27/VIP binding to VPAC1 and VPAC2 receptors involves the activation of the Gαs subunit.[5] This stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][7] These receptors can also couple to Gαq/11, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium (Ca2+) and activating Protein Kinase C (PKC).[5] These pathways collectively mediate the downstream physiological effects, such as smooth muscle relaxation and electrolyte secretion.[11][12]
Experimental Protocols for PHM-27 Analysis
Accurate detection and quantification of PHM-27 in tissues are critical for research. The following sections detail the core methodologies employed.
4.1 Radioimmunoassay (RIA) for Peptide Quantification
RIA is a highly sensitive technique used to measure the concentration of antigens, such as PHM-27. The method is based on competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.
Detailed Protocol:
-
Tissue Extraction: Fresh or frozen GI tissue specimens are dissected into layers (e.g., mucosal-submucosal and muscularis externa).[3] Tissues are then homogenized in an acidic extraction buffer (e.g., 1M acetic acid) to solubilize peptides and precipitate larger proteins.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptide extract is collected and may be lyophilized and reconstituted in assay buffer.
-
Assay Setup: A standard curve is prepared using known concentrations of synthetic PHM-27.
-
Competitive Binding: A constant, limited amount of a specific primary antibody against PHM-27 is added to tubes containing either the standards or the tissue extracts. A known quantity of radiolabeled PHM-27 (e.g., ¹²⁵I-PHM-27) is then added to all tubes.
-
Incubation: The mixture is incubated (e.g., 24-48 hours at 4°C) to allow competitive binding to reach equilibrium.
-
Separation: A secondary antibody or other precipitating agent is added to separate the antibody-bound antigen from the free (unbound) antigen. This complex is pelleted by centrifugation.
-
Counting: The radioactivity of the pellet (bound fraction) is measured using a gamma counter.
-
Calculation: The concentration of PHM-27 in the tissue samples is determined by comparing the level of radioactivity with the standard curve. A lower radioactive count indicates a higher concentration of unlabeled PHM-27 in the sample.
4.2 Immunohistochemistry (IHC) for Protein Localization
IHC is used to visualize the specific location of PHM-27 protein within the tissue architecture, confirming its presence in enteric neurons.
Detailed Protocol:
-
Tissue Preparation: Human or animal GI tissue is fixed in 10% formalin and embedded in paraffin wax. 5µm sections are cut using a microtome and mounted on charged slides.[13]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.[14]
-
Antigen Retrieval: To unmask the antigenic epitope, slides are subjected to heat-induced antigen retrieval, often using a buffer like Tris-EDTA at pH 9.0 for 10-20 minutes.[13]
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody: Sections are incubated with a specific primary antibody targeting PHM-27 at an optimized dilution (e.g., 1:200) for a set time (e.g., 1 hour at room temperature or overnight at 4°C).
-
Secondary Antibody and Detection: After washing, sections are incubated with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). A chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), is then applied, which produces a colored precipitate at the antigen site.[13]
-
Counterstaining: To visualize tissue morphology, sections are counterstained with a nuclear stain like hematoxylin.
-
Dehydration and Mounting: The sections are dehydrated through a graded ethanol series and xylene, and a coverslip is mounted using a permanent mounting medium.
-
Analysis: Slides are examined under a light microscope to identify the specific cells and structures expressing PHM-27.
4.3 In Situ Hybridization (ISH) for mRNA Detection
ISH allows for the localization of specific PHM/VIP mRNA sequences within intact cells of a tissue section, confirming which cells are actively transcribing the gene.[8]
Detailed Protocol:
-
Probe Preparation: A labeled nucleic acid probe (cRNA or cDNA) complementary to the target PHM/VIP mRNA is synthesized. The label can be a radioisotope or a non-radioactive hapten like digoxigenin (DIG).
-
Tissue Preparation: Fixed tissue sections (paraffin or cryosections) are mounted on slides.
-
Permeabilization: Sections are treated with a protease (e.g., Proteinase K) to allow the probe to access the intracellular mRNA.
-
Hybridization: The labeled probe is applied to the tissue section in a hybridization buffer and incubated at a specific temperature (e.g., 42-65°C) for several hours to overnight, allowing the probe to anneal to the target mRNA.
-
Stringency Washes: A series of washes with increasing stringency (higher temperature, lower salt concentration) are performed to remove any non-specifically bound probe.[8]
-
Detection (for non-radioactive probes): The section is incubated with an antibody conjugated to an enzyme (e.g., anti-DIG-Alkaline Phosphatase). A chromogenic substrate (e.g., NBT/BCIP) is then added, which precipitates as a colored product at the site of hybridization.
-
Analysis: The tissue is visualized under a microscope to identify the cells containing the PHM/VIP mRNA signal. This method has been used to confirm that neurons are the exclusive site of PHM/VIP gene expression in the human GI tract.[8]
References
- 1. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased colonic peptide histidine-methionine in idiopathic inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular forms of peptide histidine isoleucine-like immunoreactivity in the gastrointestinal tract. Nonequimolar levels of peptide histidine isoleucine and vasoactive intestinal peptide in the stomach explained by the presence of a big peptide histidine isoleucine-like molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological relevance of pituitary adenylate cyclase-activating polypeptide (PACAP) in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 8. Location of PHM/VIP mRNA in human gastrointestinal tract detected by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PACAP intraperitoneal treatment suppresses appetite and food intake via PAC1 receptor in mice by inhibiting ghrelin and increasing GLP-1 and leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Physiological and Pathological Processes within the Gastrointestinal Tract: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasoactive intestinal peptide receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and localization of VPAC1, the major receptor of vasoactive intestinal peptide along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of protocols for immunohistochemical assessment of enteric nervous system in formalin fixed human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to characterize mouse intestinal epithelial cell lineage using Opal multiplex immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling PHM-27: A Comprehensive Technical Guide to its Nomenclature, Receptor Interaction, and Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the human peptide PHM-27, intended for researchers, scientists, and professionals in drug development. This document elucidates the peptide's nomenclature, details the experimental methodologies used for its characterization, and presents a visual representation of its primary signaling pathway.
Nomenclature and Alternative Designations of Human PHM-27
The human peptide PHM-27, a 27-amino acid peptide, is a product of the Vasoactive Intestinal Peptide (VIP) gene.[1][2] Its official gene symbol, as designated by the HUGO Gene Nomenclature Committee (HGNC), is VIP.[1][3] The peptide is also commonly referred to by several alternative names and synonyms in scientific literature.
| Category | Name/Synonym |
| Full Name | Peptide Histidine Methionine 27 |
| Abbreviation | PHM-27 |
| Gene Symbol | VIP[1][3] |
| Alias | PHM27[3][4] |
| Synonyms | Human PHI 27, Peptide Histidine Isoleucine (PHI) (Human)[5] |
| Precursor Protein | Prepro-VIP[4] |
PHM-27 is the human analog of the porcine peptide PHI-27 (Peptide Histidine Isoleucine) and is generated through the post-translational processing of the prepro-VIP protein.[4][6]
Experimental Protocols for Characterization of PHM-27
The identification of PHM-27 as a bioactive peptide and the characterization of its receptor interactions have been achieved through a series of key experimental methodologies.
Receptor Selection and Amplification Technology (R-SAT)
A cell-based functional assay, Receptor Selection and Amplification Technology (R-SAT), was instrumental in identifying the primary receptor for PHM-27.[7][8] This high-throughput screening method utilizes engineered cell lines that express a library of G-protein coupled receptors (GPCRs). The fundamental principle of R-SAT is that agonist binding to a specific receptor initiates a signaling cascade that promotes cell growth and survival. Consequently, cells expressing the cognate receptor for the ligand of interest will proliferate, allowing for their selection and identification.[9] In the case of PHM-27, a library of peptides was screened against cells expressing various human GPCRs, which led to the discovery of its potent agonistic activity at the human calcitonin receptor (hCTr).[7]
Cyclic AMP (cAMP) Functional Assay
To validate the findings from the R-SAT screen and to quantify the functional potency of PHM-27, cyclic AMP (cAMP) assays are employed.[7] As the calcitonin receptor is a Gs-coupled GPCR, its activation by an agonist like PHM-27 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[10]
Generalized Protocol:
-
Cell Culture: Cells stably or transiently expressing the human calcitonin receptor are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of PHM-27 or a reference agonist (e.g., calcitonin).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA) or a bioluminescent reporter assay (e.g., cAMP-Glo™ Assay).[11][12][13] In these assays, the signal generated is inversely proportional to the amount of cAMP present in the sample.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
Competition Binding Assay
Competition binding assays are performed to determine the binding affinity of PHM-27 to the human calcitonin receptor and to confirm that it binds to the same site as the native ligand, calcitonin.[7]
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the human calcitonin receptor are prepared from cultured cells.
-
Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-calcitonin).
-
Competitor Addition: Increasing concentrations of unlabeled PHM-27 or a reference competitor (e.g., unlabeled calcitonin) are added to the incubation mixture.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand, typically by filtration.
-
Quantification of Radioactivity: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. This allows for the determination of the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) of PHM-27 can then be calculated from the IC50 value.
Signaling Pathway of PHM-27
PHM-27 exerts its biological effects by binding to and activating the human calcitonin receptor (hCTr), a class B G-protein coupled receptor.[7][14] The primary signaling cascade initiated by the activation of hCTr involves the Gs alpha subunit, leading to the production of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, resulting in a cellular response. The calcitonin receptor has also been shown to couple to other G-proteins, such as Gq and Gi, which can lead to the activation of alternative signaling pathways involving phospholipase C (PLC), inositol triphosphate (IP3), diacylglycerol (DAG), and changes in intracellular calcium concentrations.[15]
References
- 1. VIP vasoactive intestinal peptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Account - GeneCards Suite [auth.lifemapsc.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP-Glo™ Max Assay Protocol [promega.com]
- 12. cAMP-Glo™ Assay Protocol [promega.com]
- 13. cAMP-Glo™ Assay [worldwide.promega.com]
- 14. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Human PHM-27: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the human Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide with significant biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, signaling pathways, and detailed experimental protocols for its study.
Core Data Summary
Human PHM-27 is a peptide hormone derived from the same precursor as Vasoactive Intestinal Peptide (VIP).[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2 | [4] |
| Molecular Weight | ~2985.4 g/mol | [5][6] |
| Chemical Formula | C135H214N34O40S | [6] |
Biological Function and Signaling Pathway
Human PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTR), a G protein-coupled receptor (GPCR).[5][6] Upon binding to the hCTR, PHM-27 initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][6] This signaling pathway is crucial in various physiological processes. The EC50 for hCTR activation by PHM-27 has been reported to be approximately 11 nM.[5][6]
Experimental Protocols
Competitive Radioligand Binding Assay for Human Calcitonin Receptor
This protocol is designed to determine the binding affinity of PHM-27 to the human calcitonin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing the human calcitonin receptor (e.g., T47D or transfected HEK293 cells).
-
Radioligand: [¹²⁵I]-Salmon Calcitonin ([¹²⁵I]-sCT).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA.
-
Test Compound: Human PHM-27 peptide.
-
Non-specific Binding Control: High concentration of unlabeled salmon calcitonin (e.g., 1 µM).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer.
-
25 µL of varying concentrations of PHM-27 (or vehicle for total binding, or unlabeled sCT for non-specific binding).
-
25 µL of [¹²⁵I]-sCT (at a final concentration near its Kd, e.g., 50 pM).
-
25 µL of cell membrane preparation (protein concentration to be optimized, e.g., 5-20 µg per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PHM-27 concentration and determine the IC50 value using non-linear regression analysis.
cAMP Functional Assay
This protocol measures the functional consequence of PHM-27 binding to the hCTR by quantifying the production of intracellular cAMP.
Materials:
-
Cells: A cell line expressing the human calcitonin receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM) to prevent cAMP degradation.
-
Test Compound: Human PHM-27 peptide.
-
Positive Control: A known agonist of the hCTR, such as salmon calcitonin.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a predetermined density and culture overnight to allow for attachment.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Stimulation Buffer (without IBMX).
-
Add 50 µL of Stimulation Buffer (containing IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of varying concentrations of PHM-27 (or vehicle/positive control) diluted in Stimulation Buffer to the wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Perform the cAMP detection assay following the manufacturer's protocol.
-
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the concentration of cAMP produced in each well by interpolating from the standard curve. Plot the cAMP concentration against the logarithm of the PHM-27 concentration and determine the EC50 value using non-linear regression analysis.
Experimental Workflow Diagram
References
- 1. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of High Affinity Calcitonin Analog Fragments Targeting Extracellular Domains of Calcitonin Family Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
Methodological & Application
Application Notes and Protocols for PHM-27 (Human) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that is an endogenous product of the human prepro-vasoactive intestinal peptide (VIP) gene.[1][2] It is the human counterpart of the porcine peptide histidine isoleucine (PHI). PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTr), demonstrating high efficacy in stimulating intracellular signaling pathways.[3] These application notes provide detailed protocols for the use of human PHM-27 in cell culture, focusing on its primary signaling mechanism through the calcitonin receptor.
Biological Activity and Mechanism of Action
PHM-27 exerts its biological effects primarily through the activation of the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR).[3] Upon binding to the hCTr, PHM-27 induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit of the associated heterotrimeric G-protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In some cell systems, particularly those recombinantly expressing the hCTr, coupling to intracellular calcium mobilization has also been observed.[5]
Signaling Pathway Diagram
Caption: PHM-27 signaling pathway via the human calcitonin receptor.
Quantitative Data
The following table summarizes the known quantitative data for the activity of human PHM-27.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (cAMP production) | 11 nM | Cells transiently expressing hCTr | [3] |
Experimental Protocols
Reconstitution and Storage of PHM-27 Peptide
Proper handling and storage of the PHM-27 peptide are critical for maintaining its biological activity.
Materials:
-
Lyophilized human PHM-27 peptide
-
Sterile, nuclease-free water (oxygen-free is recommended for long-term stability)
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Before opening, allow the vial of lyophilized PHM-27 to equilibrate to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of, for example, 1 mM. Refer to the manufacturer's certificate of analysis for the exact molecular weight to calculate the required volume.
-
Gently vortex or pipette up and down to dissolve the peptide completely.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture
The choice of cell line is crucial for studying the effects of PHM-27. The recommended cell lines are those endogenously or recombinantly expressing the human calcitonin receptor (hCTr). HEK293 cells stably expressing hCTr are commercially available and are a reliable model system.[5]
Materials:
-
HEK293 cells stably expressing human calcitonin receptor (HEK293-hCTr)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HEK293-hCTr cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and neutralize with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.
Cyclic AMP (cAMP) Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to PHM-27 stimulation.
Experimental Workflow Diagram
Caption: Workflow for a typical cAMP accumulation assay with PHM-27.
Materials:
-
HEK293-hCTr cells
-
White, 96-well cell culture plates
-
PHM-27 stock solution
-
Serum-free cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen detection kit
Protocol:
-
Seed HEK293-hCTr cells into a white, 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
On the day of the assay, gently aspirate the growth medium.
-
Wash the cells once with 100 µL of pre-warmed serum-free medium.
-
Add 50 µL of serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of PHM-27 in serum-free medium. A suggested concentration range is 1 pM to 1 µM to generate a full dose-response curve. Include a vehicle control (medium with no PHM-27).
-
Add 50 µL of the PHM-27 dilutions to the respective wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Analyze the data using a non-linear regression curve fit to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of transient increases in intracellular calcium concentration following PHM-27 stimulation.
Materials:
-
HEK293-hCTr cells
-
Black, clear-bottom 96-well cell culture plates
-
PHM-27 stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence plate reader with kinetic reading capabilities and an injection system
Protocol:
-
Seed HEK293-hCTr cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Prepare the calcium dye loading buffer. For Fluo-4 AM, a typical loading buffer consists of HBSS containing 2.5 mM probenecid, 0.04% Pluronic F-127, and 4 µM Fluo-4 AM.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Prepare serial dilutions of PHM-27 in HBSS with 2.5 mM probenecid. A suggested concentration range is 1 nM to 10 µM.
-
Place the cell plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 25 µL of the PHM-27 dilutions into the wells and continue to record the fluorescence intensity for an additional 2-3 minutes.
-
Analyze the data by calculating the change in fluorescence intensity over the baseline. A positive control, such as ATP, should be used to confirm cell viability and assay performance.
Application Notes
-
Cell Line Selection: The responsiveness of a cell line to PHM-27 is entirely dependent on the expression of the human calcitonin receptor. It is essential to use a cell line with confirmed hCTr expression.
-
Dose-Response: To accurately determine the potency of PHM-27, it is recommended to perform a full dose-response curve with at least 8-10 concentrations.
-
Controls: Always include appropriate controls in your experiments. A vehicle control (no PHM-27) is necessary to determine the basal signal. A positive control, such as human calcitonin, can be used to confirm the responsiveness of the hCTr.
-
Cell Proliferation: Based on the currently available scientific literature, there is no direct evidence to suggest that PHM-27 significantly impacts cell proliferation in common cancer cell lines like T47D or MCF-7. Its primary described role is in cell signaling through the calcitonin receptor. Researchers interested in the effects of PHM-27 on cell growth should perform preliminary proliferation assays (e.g., MTT, BrdU, or cell counting) to determine if there is an effect in their specific cell system.
-
Serum Effects: For signaling assays, it is generally recommended to perform the stimulation in serum-free medium to avoid interference from growth factors and other components present in serum.
By following these protocols and guidelines, researchers can effectively utilize human PHM-27 in cell culture to investigate its biological functions and its potential as a therapeutic agent.
References
- 1. Anticancer peptide PNC-27 adopts an HDM-2-binding conformation and kills cancer cells by binding to HDM-2 in their membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic AMP regulation of pro-vasoactive intestinal polypeptide/PHM-27 synthesis in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitonin receptor stable expressing HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
Application Notes and Protocols for In Vivo Studies of PHM-27 (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine-Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the glucagon-secretin family.[1] It is the human counterpart of the porcine peptide histidine isoleucine (PHI) and shares significant sequence homology and biological activities with Vasoactive Intestinal Peptide (VIP).[2][3] PHM-27 and VIP are co-synthesized from the same precursor protein and often act on the same receptors, exhibiting pleiotropic effects throughout the body.[3] Key biological functions of PHM-27 include vasodilation and stimulation of intestinal fluid secretion.[1] These properties make PHM-27 a person of interest in various physiological and pathological processes, including neurodegenerative diseases and as a potential diagnostic marker for certain tumors.[3]
These application notes provide detailed protocols for in vivo studies of PHM-27, leveraging data from studies on the closely related and more extensively researched VIP, given their functional similarities.
Physicochemical Properties and Handling
Proper handling and storage of PHM-27 are crucial for maintaining its biological activity.
| Property | Value/Instruction |
| Molecular Weight | 2985.46 g/mol [4] |
| Appearance | Lyophilized powder[5] |
| Solubility | Insoluble in water. Dissolve in DMSO or 60% acetonitrile in water with 0.1% TFA, then dilute with the desired buffer.[4] |
| Storage (Lyophilized) | Store at 0-5°C for up to 6 months.[4] For longer-term storage, -20°C is recommended for up to 12 months.[5] |
| Storage (Reconstituted) | Aliquot and store at -20°C for up to 3 months to avoid repeated freeze-thaw cycles. For short-term use, store at +4°C for up to 5 days.[4] |
| Preparation | For maximum recovery, centrifuge the vial before removing the cap. Reconstitute just before use for best results.[4] |
Signaling Pathway
PHM-27, similar to VIP, is known to exert its effects through G-protein coupled receptors, primarily the VPAC1 and VPAC2 receptors. The binding of PHM-27 to these receptors initiates a signaling cascade that leads to various physiological responses. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Signaling pathway of PHM-27 via VPAC receptors.
Experimental Protocols for In Vivo Studies
Due to the limited availability of specific in vivo protocols for PHM-27, the following protocols are adapted from established studies on VIP, which is expected to have similar in vivo effects. Researchers should consider conducting pilot studies to determine the optimal dosage and administration route for PHM-27 in their specific experimental model.
Protocol 1: Assessment of Vasodilatory Effects in Rodents
This protocol describes a method to evaluate the vasodilatory properties of PHM-27 by measuring changes in arterial diameter using high-frequency ultrasound.
Experimental Workflow:
Caption: Workflow for in vivo assessment of vasodilation.
Materials:
-
PHM-27 (human)
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
High-frequency ultrasound system with a vascular probe
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Animal Preparation: Anesthetize the animal using a standard, approved protocol (e.g., isoflurane inhalation). Maintain the animal's body temperature throughout the experiment.
-
Baseline Measurements: Position the ultrasound probe over the femoral artery to obtain a clear longitudinal view. Record baseline measurements of the arterial diameter and blood flow velocity for a stable period (e.g., 5-10 minutes).
-
PHM-27 Administration: Administer a bolus of PHM-27 solution via a suitable route (e.g., tail vein injection for intravenous administration or intraperitoneal injection). A starting dose, extrapolated from VIP studies, could be in the range of 30-60 pmol/kg.[6] A vehicle control group should be included.
-
Post-Administration Monitoring: Immediately following administration, continuously record the femoral artery diameter and blood flow for a defined period (e.g., 30-60 minutes) to capture the full vasodilatory response.
-
Data Analysis: Analyze the recorded ultrasound images to measure the arterial diameter at various time points post-injection. Calculate the percentage change in diameter from the baseline to quantify the vasodilatory effect.
Quantitative Data (from VIP studies as a proxy):
| Peptide | Animal Model | Dose | Route | Effect on Vasculature | Reference |
| VIP | Rabbit | 60 pmol/kg/min | IV infusion | ~50% decrease in uveal vascular resistance | [6] |
| VIP | Cat | 30 pmol/kg/min | IV infusion | Markedly increased blood flow in glandular tissues | [6] |
| VIP | Human | 400 pmol/kg/hr | IV infusion | 30% decrease in total peripheral resistance, 12% decrease in mean arterial pressure | [7] |
Protocol 2: Assessment of Intestinal Fluid Secretion in Rats
This protocol utilizes an in situ closed-loop model to directly measure the effect of PHM-27 on intestinal fluid and electrolyte transport.
Experimental Workflow:
Caption: Workflow for in vivo assessment of intestinal secretion.
Materials:
-
PHM-27 (human)
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Isotonic saline solution (e.g., Krebs-Ringer bicarbonate)
-
Surgical instruments
-
Animal model (e.g., Wistar or Sprague-Dawley rats)
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a midline laparotomy to expose the small intestine and colon.
-
Intestinal Loop Preparation: Carefully ligate a 5-10 cm segment of the desired intestinal region (e.g., jejunum or colon) without compromising its blood supply.
-
Administration of PHM-27: Inject a precise volume of the test solution (isotonic saline containing a known concentration of PHM-27 or vehicle) into the ligated loop. A starting dose, based on VIP studies, could be around 14.3 µg/kg/hr delivered via intravenous infusion.[8] Alternatively, a direct intraluminal administration can be performed.
-
Incubation: Gently return the intestinal loop to the abdominal cavity and maintain the animal under anesthesia for a predetermined period (e.g., 30 or 60 minutes).
-
Sample Collection and Analysis: Re-expose the loop, carefully aspirate its entire fluid content, and measure the final volume. A net increase in volume indicates fluid secretion. The collected fluid can be further analyzed for electrolyte concentrations (e.g., Na+, Cl-, HCO3-) to determine the nature of the secretion.
Quantitative Data (from VIP studies as a proxy):
| Peptide | Animal Model | Dose | Route | Effect on Intestinal Transport | Reference |
| VIP | Dog | 0.08 µg/kg/min | Intra-arterial infusion | Chloride secretion of 92 µeq/cm/h (control was 8 µeq/cm/h absorption) | [9] |
| VIP | Rat | 14.3 µg/kg/hr | IV infusion | Reversed net absorption to net secretion in the colon | [8] |
| VIP | Rabbit | - | IV infusion | Produced secretion in the small intestine (jejunum > ileum) | [10] |
Conclusion
The provided protocols and data, primarily derived from studies on the closely related peptide VIP, offer a robust framework for initiating in vivo investigations into the physiological roles of PHM-27. Given the shared biological activities and signaling pathways of PHM-27 and VIP, these methodologies are expected to be highly applicable. However, it is imperative for researchers to conduct preliminary dose-response studies to establish the optimal experimental conditions for PHM-27 in their specific models. These application notes should serve as a valuable resource for scientists and professionals in the fields of pharmacology, physiology, and drug development who are interested in elucidating the in vivo functions of this important human peptide.
References
- 1. Peptide Histidine-Methionine Research Products: Novus Biologicals [novusbio.com]
- 2. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Peptide histidine-isoleucine and and its human analogue peptide histidine-methionine: localization, receptors and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. usbio.net [usbio.net]
- 6. Comparison of the vasodilatory effects of vasoactive intestinal polypeptide (VIP) and peptide-HI (PHI) in the rabbit and the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of vasoactive intestinal peptide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pancreatic polypeptide and vasoactive intestinal polypeptide on rat ileal and colonic water and electrolyte transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestinal secretion induced by vasoactive intestinal polypeptide. A comparison with cholera toxin in the canine jejunum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of vasoactive intestinal peptide and pancreatic polypeptide in rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHM-27 Cyclic AMP Assay
These application notes provide a detailed protocol for determining the potency and efficacy of Peptide Histidine Methioninamide-27 (PHM-27) in stimulating cyclic adenosine monophosphate (cAMP) production in a cell-based assay. This protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and biochemical assays.
Introduction
Peptide Histidine Methioninamide-27 (PHM-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides.[1][2][3] These peptides exert their biological effects through G protein-coupled receptors (GPCRs), which are key regulators of numerous physiological processes.[1] Specifically, PHM-27 and its related peptides are known to activate GPCRs that couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic AMP (cAMP).[4][5] PHM-27 has been identified as a potent agonist of the human calcitonin receptor, with an EC50 value of 11 nM in cAMP assays.[6][7]
This document provides a detailed protocol for a homogenous, non-radioactive cAMP assay to characterize the activity of PHM-27. The protocol is adaptable to various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen™, or luminescence-based reporter gene assays.
Signaling Pathway of PHM-27
PHM-27 activates its cognate Gs protein-coupled receptor, initiating a signaling cascade that results in the production of intracellular cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.
Caption: PHM-27 signaling pathway leading to cAMP production.
Experimental Protocols
This section details the necessary reagents, cell culture, and step-by-step procedure for performing a PHM-27 cyclic AMP assay.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably or transiently expressing the human calcitonin receptor.
-
Cell Culture Medium: DMEM/F-12 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8][9]
-
PHM-27 Peptide: Lyophilized powder, to be reconstituted in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen™, or a luciferase-based assay).
-
96-well or 384-well microplates: White, opaque plates suitable for the chosen detection method.
-
Multilabel Plate Reader: Capable of detecting the signal generated by the chosen cAMP assay kit.
Cell Preparation
-
Cell Culture: Culture the cells expressing the human calcitonin receptor in T-75 or T-175 flasks at 37°C in a humidified atmosphere with 5% CO2.[8][10]
-
Cell Seeding:
-
For adherent cells, aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.[10]
-
For suspension cells, centrifuge the cell suspension, resuspend in assay buffer, and proceed to the assay.[10]
-
Experimental Workflow
Caption: Experimental workflow for the PHM-27 cAMP assay.
Assay Protocol
-
Prepare PHM-27 Dilutions:
-
Prepare a stock solution of PHM-27 in the appropriate solvent.
-
Perform a serial dilution of PHM-27 in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10⁻¹¹ M to 10⁻⁶ M).
-
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the different concentrations of PHM-27 to the respective wells. Include a vehicle control (assay buffer with no peptide).
-
Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence, luminescence) using a multilabel plate reader.
-
-
cAMP Standard Curve:
-
In parallel, prepare a cAMP standard curve according to the kit manufacturer's instructions. This will be used to convert the raw signal into cAMP concentrations.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table. The raw data from the plate reader should be converted to cAMP concentrations using the standard curve. A dose-response curve is then generated by plotting the cAMP concentration against the logarithm of the PHM-27 concentration. The EC50 value, which represents the concentration of PHM-27 that elicits 50% of the maximal response, can be calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
Table 1: Quantitative Analysis of PHM-27 Induced cAMP Production
| Parameter | Value |
| Agonist | PHM-27 |
| Receptor | Human Calcitonin Receptor |
| Cell Line | CHO-K1 or HEK293 |
| EC50 | 11 nM[6][7] |
| Maximal Response | (To be determined experimentally) |
| Assay Window (S/B) | (To be determined experimentally) |
Conclusion
This protocol provides a robust framework for the characterization of PHM-27 activity through a cyclic AMP assay. The provided methodologies and data presentation guidelines are designed to ensure reproducible and reliable results for researchers in academic and industrial settings. Careful optimization of cell number, stimulation time, and reagent concentrations is recommended to achieve the best assay performance.
References
- 1. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen Peptide Histidine-Methionine Monoclonal Antibody (03) 400 μL; | Fisher Scientific [fishersci.com]
- 3. bioporto.com [bioporto.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Decreased colonic peptide histidine-methionine in idiopathic inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
Application Notes and Protocols for Receptor Binding Affinity Assay of PHM-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone that is co-synthesized and secreted with Vasoactive Intestinal Peptide (VIP) from the same precursor, prepro-VIP.[1][2][3] Given their common origin, PHM-27 is known to interact with the same receptors as VIP, primarily the G protein-coupled receptors (GPCRs) VIP Receptor 1 (VIPR1 or VPAC1) and VIP Receptor 2 (VIPR2 or VPAC2).[4][5][6] Understanding the binding affinity of PHM-27 to these receptors is crucial for elucidating its physiological roles and for the development of selective therapeutic agents.
These application notes provide a detailed protocol for determining the receptor binding affinity of PHM-27 using a competitive radioligand binding assay. Additionally, information on the downstream signaling pathways and known off-target interactions is presented.
Receptor Binding Affinity Data
While direct Kd or Ki values for PHM-27 binding to VIPR1 and VIPR2 are not extensively reported, studies on the closely related porcine peptide, Peptide Histidine Isoleucine (PHI), and its analogs indicate that these peptides bind to VIP receptors with nanomolar affinity. For instance, a [D-Phe4]PHI analog exhibited an IC50 of 7 nM for VIP-preferring receptors.[7] It is established that PHM/PHI are less potent than VIP at these receptors.[1] Interestingly, PHM-27 has been identified as a potent agonist for the human calcitonin receptor with an EC50 of 11 nM, highlighting a significant off-target activity.
| Ligand | Receptor | Assay Type | Affinity (IC50/EC50) | Reference |
| PHM-27 | Human Calcitonin Receptor | Functional Assay | 11 nM (EC50) | |
| [D-Phe4]PHI (PHI analog) | VIP-preferring Receptors | Competition Binding | 7 nM (IC50) | [7] |
Signaling Pathways
Upon binding to VIPR1 and VIPR2, PHM-27 is expected to activate downstream signaling cascades similar to VIP. These pathways are primarily mediated by the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Other signaling pathways, including the activation of phospholipase C (PLC) and the PI3K/Akt pathway, have also been reported for VIP receptors.[8][9]
Figure 1: Simplified signaling pathway of PHM-27 upon binding to VIPR1/VIPR2.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing VIPR1 or VIPR2
This protocol describes the preparation of cell membranes for use in the binding assay.
Materials:
-
Cell line expressing human VIPR1 or VIPR2 (e.g., HEK-293, CHO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Culture cells to ~90% confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for PHM-27
This protocol details a competitive binding assay to determine the affinity of PHM-27 for VIPR1 or VIPR2.
Materials:
-
Membrane preparation from cells expressing VIPR1 or VIPR2
-
[125I]-VIP (Radioligand)
-
PHM-27 (unlabeled competitor)
-
VIP (unlabeled, for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5% BSA
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation fluid
-
Scintillation counter
Procedure:
References
- 1. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide histidine methionine and vasoactive intestinal peptide: occurrence and relaxant effect in the human female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 7. [D-Phe4]peptide histidine-isoleucinamide ([D-Phe4]PHI), a highly selective vasoactive-intestinal-peptide (VIP) agonist, discriminates VIP-preferring from secretin-preferring receptors in rat pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
Application Notes and Protocols for PHM-27 in Glucose Tolerance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide, is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. It is derived from the same precursor protein as VIP and shares significant structural homology. PHM-27 exerts its biological effects primarily through the activation of PACAP type 1 (PAC1) and VIP/PACAP type 2 (VPAC2) receptors, which are G protein-coupled receptors. Of particular interest to metabolic research is the role of PHM-27 in glucose homeostasis. By acting as an agonist at the VPAC2 receptor on pancreatic β-cells, PHM-27 has been shown to potentiate glucose-stimulated insulin secretion (GSIS), thereby improving glucose tolerance. These characteristics make PHM-27 and its analogs potential therapeutic agents for the treatment of type 2 diabetes.
These application notes provide a comprehensive overview of the use of PHM-27 in glucose tolerance studies, including detailed experimental protocols and a summary of its effects on glucose and insulin levels.
Signaling Pathway of PHM-27 in Pancreatic β-Cells
PHM-27 enhances glucose-stimulated insulin secretion through a well-defined signaling cascade initiated by its binding to the VPAC2 receptor on pancreatic β-cells. This interaction activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and leads to the closure of ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. This depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+). The rise in intracellular Ca2+ concentration is a critical step that triggers the exocytosis of insulin-containing granules from the β-cell, thereby increasing insulin secretion in a glucose-dependent manner.
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol is adapted from studies investigating the in vivo effects of PHM-27 on glucose metabolism.[1]
Materials:
-
PHM-27 peptide (or vehicle control)
-
Sterile saline solution (0.9% NaCl)
-
D-glucose solution (20% in sterile saline)
-
Mice (e.g., C57BL/6J)
-
Glucometer and glucose test strips
-
Insulin ELISA kit
-
Syringes and needles (for IP injection and blood collection)
-
Microcentrifuge tubes (for blood collection)
-
Animal scale
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast mice for 6 hours prior to the glucose challenge by removing food but allowing free access to water.
-
Baseline Measurements:
-
Weigh each mouse to determine the correct dosage of glucose and PHM-27.
-
Obtain a baseline blood sample (t=0 min) by tail tipping.
-
Measure blood glucose immediately using a glucometer.
-
Collect a small volume of blood (e.g., 20-30 µL) into a microcentrifuge tube containing an anticoagulant (e.g., EDTA) for subsequent insulin measurement. Keep the blood sample on ice.
-
-
PHM-27 Administration (optional): If investigating the acute effects of exogenous PHM-27, administer the peptide or vehicle control via intraperitoneal (IP) injection at a predetermined time before the glucose challenge (e.g., 15-30 minutes).
-
Glucose Challenge: Administer a 20% D-glucose solution via IP injection at a dose of 2 g/kg body weight.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose injection. At each time point, measure blood glucose and collect blood for insulin analysis.
-
Sample Processing: After the final blood collection, centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until insulin levels are measured using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the mean blood glucose and insulin concentrations at each time point for each experimental group. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
Data Presentation
The following tables summarize the expected quantitative data from a glucose tolerance test in mice overexpressing PHM-27 (and VIP) compared to control mice, based on published findings.[1]
Table 1: Blood Glucose Levels During a Glucose Tolerance Test
| Time (minutes) | Control (mg/dL) | PHM-27 Overexpressing (mg/dL) |
| 0 | 155 ± 6 | 128 ± 4 |
| 15 | 220 ± 15 | 180 ± 10 |
| 30 | 205 ± 14 | 155 ± 11 |
| 60 | 175 ± 13 | 129 ± 12 |
| 120 | 160 ± 8 | 130 ± 7 |
Values are presented as mean ± SEM.
Table 2: Serum Insulin Levels During a Glucose Tolerance Test
| Time (minutes) | Control (ng/mL) | PHM-27 Overexpressing (ng/mL) |
| 0 | 0.5 ± 0.1 | 0.6 ± 0.1 |
| 15 | 1.2 ± 0.2 | 3.3 ± 0.4 |
| 30 | 0.9 ± 0.15 | 2.5 ± 0.3 |
| 60 | 0.7 ± 0.1 | 1.5 ± 0.2 |
| 120 | 0.6 ± 0.1 | 0.8 ± 0.1 |
Values are presented as mean ± SEM.
Discussion and Interpretation
The data clearly demonstrate that the presence of PHM-27 significantly improves glucose tolerance. In mice overexpressing PHM-27, fasting blood glucose levels are lower compared to control animals.[1] Following a glucose challenge, the blood glucose excursion is markedly blunted in the PHM-27 overexpressing mice, with a more rapid return to baseline levels.[1] This improvement in glucose disposal is directly attributable to a significantly enhanced insulin secretion response. The serum insulin levels in the PHM-27 overexpressing mice show a much greater and more rapid increase following the glucose load, peaking at 15 minutes at a level approximately 2.5 to 3-fold higher than in control mice.[1]
These findings highlight the potent insulinotropic effect of PHM-27, which is crucial for its glucose-lowering action. The glucose-dependent nature of this effect is a key feature, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.
Conclusion
PHM-27 is a promising peptide for the study of glucose metabolism and holds potential as a therapeutic agent for type 2 diabetes. The protocols and data presented here provide a framework for researchers to investigate the effects of PHM-27 and its analogs on glucose tolerance and insulin secretion in preclinical models. The detailed understanding of its signaling pathway further supports its mechanism of action in potentiating glucose-stimulated insulin release. Future studies may focus on optimizing the delivery and pharmacokinetics of PHM-27-based therapies to translate these preclinical findings into clinical applications.
References
Application Notes and Protocols for the Synthesis and Purification of PHM-27 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide with the sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2. It is an endogenous peptide that acts as a potent agonist for the human calcitonin receptor. The successful synthesis and purification of PHM-27 are critical for its study and potential therapeutic applications. These application notes provide detailed protocols for the chemical synthesis of PHM-27 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its cleavage from the resin, deprotection, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Physicochemical Properties of Human PHM-27
| Property | Value |
| Amino Acid Sequence | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2 |
| Molecular Formula | C135H214N34O40S |
| Molecular Weight | 2985.44 g/mol |
| C-Terminus | Amide |
Table 2: Summary of Expected Yield and Purity for PHM-27 Synthesis
| Stage | Expected Crude Yield (%) | Expected Purity (%) |
| Post-Cleavage (Crude Peptide) | 60 - 80 | 50 - 70 |
| After RP-HPLC Purification | 15 - 30 | > 95 |
Note: Yields are calculated based on the initial loading of the first amino acid on the resin. Purity is typically assessed by analytical RP-HPLC.
Experimental Protocols
I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of PHM-27
This protocol outlines the manual synthesis of PHM-27 on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis is based on the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.
Materials:
-
Rink Amide MBHA resin (0.5 - 0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol:
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in the synthesis vessel.
-
Add DMF to swell the resin for at least 1 hour with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and OxymaPure® (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the PHM-27 sequence, starting from the C-terminal methionine and proceeding to the N-terminal histidine.
-
-
Final Deprotection:
-
After coupling the final amino acid (Histidine), perform a final Fmoc deprotection (Step 2).
-
-
Final Washing and Drying:
-
Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times).
-
Dry the resin under vacuum for several hours.
-
II. Cleavage and Deprotection of PHM-27 from the Resin
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups. Due to the presence of a methionine residue in the PHM-27 sequence, which is susceptible to oxidation, a specific cleavage cocktail is recommended.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (deionized)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Cleavage Cocktail (Reagent K, modified for Methionine):
-
TFA: 90%
-
TIS: 5%
-
Water: 2.5%
-
EDT: 2.5%
Protocol:
-
Resin Preparation:
-
Place the dry peptide-resin in a clean, dry reaction vessel.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Keep the tube on ice for 30 minutes to ensure complete precipitation.
-
-
Peptide Isolation:
-
Centrifuge the tube at 3000-4000 rpm for 10 minutes.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again. Repeat this step twice to remove residual scavengers.
-
-
Drying the Crude Peptide:
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen or argon gas.
-
For complete drying, place the peptide in a desiccator under vacuum.
-
III. Purification of PHM-27 by Reversed-Phase HPLC (RP-HPLC)
This protocol details the purification of the crude PHM-27 peptide using preparative RP-HPLC.
Materials:
-
Crude PHM-27 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 300 Å pore size)
-
Lyophilizer
Mobile Phases:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
Protocol:
-
Sample Preparation:
-
Dissolve the crude PHM-27 peptide in a small amount of Buffer A. If solubility is an issue, a small percentage of Buffer B can be added.
-
Filter the dissolved peptide solution through a 0.45 µm syringe filter to remove any particulates.
-
-
HPLC Method:
-
Equilibrate the C18 column with Buffer A.
-
Inject the filtered peptide solution onto the column.
-
Elute the peptide using a linear gradient of Buffer B. A typical gradient for a 27-mer peptide would be from 5% to 65% Buffer B over 60 minutes at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (typically >95%).
-
-
Lyophilization:
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen solution to obtain the final purified PHM-27 peptide as a white, fluffy powder.
-
IV. Characterization
The identity of the purified PHM-27 peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight. The purity should be confirmed by analytical RP-HPLC.
Visualizations
Caption: Workflow for the solid-phase synthesis of PHM-27.
Caption: Workflow for cleavage, purification, and characterization.
Caption: Typical linear gradient for RP-HPLC purification.
Application Notes and Protocols for the HPLC Analysis of PHM-27 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine (PHM-27), a 27-amino acid peptide, is a member of the vasoactive intestinal peptide (VIP) family. It is derived from the same precursor as VIP and exhibits a range of biological activities. Accurate and reliable quantification of PHM-27 is crucial for research in areas such as neurobiology, endocrinology, and pharmacology, as well as for the development of peptide-based therapeutics. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a powerful and widely used technique for the analysis and purification of peptides like PHM-27. This document provides a detailed application note and protocol for the HPLC analysis of PHM-27.
Principle of Reverse-Phase HPLC for Peptide Analysis
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In the context of peptide analysis, the stationary phase is typically a silica-based support chemically modified with hydrophobic alkyl chains (e.g., C18, C8, or C4). The mobile phase consists of an aqueous component and an organic modifier, usually acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by neutralizing the charged residues of the peptide.
Peptides are loaded onto the column in a mobile phase with a low concentration of the organic modifier, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, which progressively increases the hydrophobicity of the mobile phase. This causes the peptides to elute from the column in order of increasing hydrophobicity. Detection is typically performed by monitoring the absorbance of the peptide bonds at a low UV wavelength (210-220 nm).
Experimental Protocol: HPLC Analysis of PHM-27
This protocol provides a general method for the analytical HPLC of PHM-27. Optimization may be required depending on the specific sample matrix and analytical goals.
1. Materials and Reagents
-
PHM-27 peptide standard (human, >95% purity)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade or ultrapure
-
0.22 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump capable of gradient elution
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
3. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution.
4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of PHM-27 standard and dissolve it in an appropriate solvent. Based on its properties, PHM-27 is soluble in a mixture of acetonitrile and water. A recommended starting solvent is 50% acetonitrile in water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations within the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The preparation of biological or other complex samples will depend on the matrix. General steps may include:
-
Extraction: Use an appropriate extraction method (e.g., solid-phase extraction) to isolate the peptide from the matrix.
-
Protein Precipitation: For samples containing high protein concentrations, a precipitation step (e.g., with acetonitrile or trichloroacetic acid) may be necessary.
-
Filtration: All samples and standards should be filtered through a 0.22 µm syringe filter before injection to prevent column clogging.
-
5. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 40 | 60 |
| 21.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
6. Data Analysis and Quantification
-
Identify the PHM-27 peak in the chromatogram based on the retention time of the standard.
-
Integrate the peak area of the PHM-27 peak in both the standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of PHM-27 in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following tables present hypothetical data that would be generated during the validation of the HPLC method for PHM-27.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | < 1.0% | 0.3% |
Table 2: Linearity of PHM-27 Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| Low | 5 | 1.5 | 2.1 | 102.5 |
| Medium | 25 | 1.1 | 1.8 | 99.8 |
| High | 75 | 0.9 | 1.5 | 101.2 |
Visualizations
Caption: Experimental workflow for HPLC analysis of PHM-27.
Caption: Simplified signaling pathway of PHM-27 via GPCR activation.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of PHM-27. The use of a C18 column with a water/acetonitrile gradient containing TFA as an ion-pairing agent allows for excellent separation and peak shape. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of PHM-27, providing a solid foundation for method implementation and further optimization. The detailed protocol and data presentation will be valuable for drug development professionals requiring accurate and precise quantification of this important peptide.
Application Notes and Protocols for PHM-27 Gene Expression Analysis using RNA-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide, is derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP) and shares significant structural and functional homology.[1] Both peptides exert their biological effects through a common set of G protein-coupled receptors: VPAC1, VPAC2, and PAC1.[2][3] These receptors are widely distributed throughout the body, including in the nervous, endocrine, and immune systems, making the PHM-27/VIP signaling axis a critical regulator of numerous physiological processes.[2][4] Dysregulation of this pathway has been implicated in various pathological conditions, including cancer and inflammatory diseases.[5][6][7]
This document provides a comprehensive guide for researchers interested in studying the effects of PHM-27 on gene expression using RNA sequencing (RNA-seq). The protocols outlined below detail the necessary steps from cell culture and treatment to data analysis and interpretation.
Signaling Pathway
PHM-27, like VIP, primarily signals through the VPAC1 and VPAC2 receptors. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of downstream signaling cascades. The canonical pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that modulate gene expression.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of PHM-27 on gene expression in a target cell line using RNA-seq.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express VPAC receptors (e.g., CD4+ T cells, various cancer cell lines).[8][9]
-
Cell Seeding: Plate the cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PHM-27 Preparation: Reconstitute lyophilized PHM-27 peptide in a sterile, RNase-free solvent (e.g., sterile water or PBS) to create a stock solution.
-
Cell Treatment:
-
Culture the cells overnight to allow for adherence and recovery.
-
The following day, replace the culture medium with fresh medium containing the desired concentration of PHM-27 (a typical starting concentration is 100 nM).
-
Include a vehicle-only control group (cells treated with the same volume of the solvent used to dissolve PHM-27).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours) to capture both early and late gene expression changes.
-
-
Harvesting: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit with DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.
-
RNA-seq Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves:
-
Poly(A) selection of mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Perform sequencing of the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for differential gene expression analysis (typically 20-30 million reads).
Data Analysis Workflow
The following workflow outlines the key steps for analyzing the raw RNA-seq data to identify differentially expressed genes.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the PHM-27 treated and control groups using statistical packages like DESeq2 or edgeR in R.
-
Functional Annotation: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to understand their biological significance.
Quantitative Data Summary
The following table summarizes hypothetical differential gene expression data in a human cell line treated with 100 nM PHM-27 for 6 hours. This data is representative of the types of changes that might be observed and is based on analogous microarray data from VIP-treated CD4+ T cells.[8]
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |
| Upregulated Genes | ||||
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.58 | 1.2e-05 | 2.5e-05 |
| EGR1 | Early Growth Response 1 | 2.15 | 3.4e-05 | 6.8e-05 |
| DUSP1 | Dual Specificity Phosphatase 1 | 1.98 | 5.6e-05 | 1.1e-04 |
| NR4A1 | Nuclear Receptor Subfamily 4 Group A Member 1 | 1.85 | 7.8e-05 | 1.5e-04 |
| SOCS3 | Suppressor Of Cytokine Signaling 3 | 1.72 | 9.1e-05 | 1.8e-04 |
| Downregulated Genes | ||||
| IL7R | Interleukin 7 Receptor | -1.52 | 2.3e-05 | 4.6e-05 |
| CCR7 | C-C Motif Chemokine Receptor 7 | -1.89 | 4.5e-05 | 9.0e-05 |
| KLF2 | Kruppel Like Factor 2 | -2.10 | 6.7e-05 | 1.3e-04 |
| SELL | Selectin L | -2.35 | 8.9e-05 | 1.7e-04 |
| S1PR1 | Sphingosine-1-Phosphate Receptor 1 | -2.61 | 1.1e-04 | 2.2e-04 |
Conclusion
The methodologies and data presented in these application notes provide a robust framework for investigating the transcriptional effects of PHM-27. By employing RNA-seq, researchers can gain valuable insights into the molecular mechanisms underlying the diverse physiological and pathological roles of this important peptide, potentially identifying novel therapeutic targets for a range of diseases.
References
- 1. THE NEUROPEPTIDE VIP: DIRECT EFFECTS ON IMMUNE CELLS AND INVOLVEMENT IN INFLAMMATORY AND AUTOIMMUNE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Gene Expression Analysis Links Autocrine Vasoactive Intestinal Peptide and ZEB1 in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of VIP gene expression in general. Human lung cancer cells in particular - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulation of innate immune responses by vasoactive intestinal peptide (VIP): its therapeutic potential in inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Early VIP-Regulated Transcriptome and its Associated Interactome in Resting and Activated Murine CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of PHM-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Histidine Methionine-27 (PHM-27), also known as Peptide Histidine Isoleucine (PHI), is a 27-amino acid peptide hormone belonging to the glucagon/secretin superfamily. It is co-synthesized and secreted with Vasoactive Intestinal Peptide (VIP) from the same precursor, prepro-VIP. PHM-27 is involved in a variety of physiological processes, including smooth muscle relaxation, stimulation of intestinal secretion, and regulation of insulin release. Its detection and localization in tissues are crucial for understanding its role in both normal physiology and pathological conditions, such as neuroendocrine tumors. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of PHM-27 within the cellular context of tissues.
These application notes provide a detailed protocol for the detection of PHM-27 in formalin-fixed, paraffin-embedded (FFPE) tissues, along with information on its signaling pathway and quantitative data from related studies.
Data Presentation
Table 1: Recommended Antibody Dilutions for Related Peptides in IHC
| Antibody Target | Host Species | Clonality | Recommended Dilution Range (IHC-P) | Reference |
| VIP | Rabbit | Polyclonal | 1:100 - 1:1000 | [1] |
| VIP | Rabbit | Monoclonal | 1:200 | [2] |
| PACAP | Rabbit | Polyclonal | 1:200 - 1:800 | [3] |
| PACAP Receptor 1 (PAC1) | Rabbit | Polyclonal | 1:100 | [4] |
Note: Optimal dilutions should be determined experimentally for each specific antibody and tissue type.
Table 2: Summary of Antigen Retrieval Methods
| Method | Buffer | pH | Incubation Time & Temperature | Reference |
| Heat-Induced Epitope Retrieval (HIER) | Sodium Citrate | 6.0 | 15-20 minutes at 95-100°C | [4] |
| Heat-Induced Epitope Retrieval (HIER) | EDTA | 8.0 | 15 minutes at 95-100°C | [1] |
| Enzymatic Retrieval | Trypsin or Proteinase K | N/A | 10-20 minutes at 37°C | General IHC Protocols |
Experimental Protocols
Immunohistochemistry Protocol for PHM-27 Detection in FFPE Tissues
This protocol is adapted from established methods for the closely related peptides VIP and PACAP. Optimization may be required for specific antibodies and tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM EDTA, pH 8.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PHM-27 (or VIP/PACAP)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Phosphate Buffered Saline (PBS)
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes for 5 minutes each.
-
Incubate in 100% Ethanol: 2 changes for 3 minutes each.
-
Incubate in 95% Ethanol for 3 minutes.
-
Incubate in 80% Ethanol for 3 minutes.
-
Incubate in 70% Ethanol for 3 minutes.
-
Rinse with running tap water for 5 minutes.
-
Wash in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Sodium Citrate Buffer (pH 6.0) or EDTA Buffer (pH 8.0).
-
Heat in a microwave or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% Hydrogen Peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent (e.g., PBS with 1% BSA). A starting dilution of 1:200 to 1:500 is recommended for initial optimization.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS: 3 changes for 5 minutes each.
-
Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS: 3 changes for 5 minutes each.
-
Incubate slides with the ABC reagent for 30 minutes at room temperature.
-
-
Visualization:
-
Wash slides with PBS: 3 changes for 5 minutes each.
-
Incubate slides with DAB substrate solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%).
-
Clear in Xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualization
Caption: PHM-27 Signaling Pathway.
Caption: Immunohistochemistry Workflow.
References
- 1. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide histidine-methionine immunoreactivity in plasma and tissue from patients with vasoactive intestinal peptide-secreting tumors and watery diarrhea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. abcepta.com [abcepta.com]
Troubleshooting & Optimization
PHM-27 (Human) Peptide Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for challenges related to the solubility of PHM-27 (human) peptide.
Frequently Asked Questions (FAQs)
Q1: My lyophilized PHM-27 (human) peptide won't dissolve in water. Is this normal?
A1: Yes, this is expected. PHM-27 (human) peptide is reported to be insoluble in water[1]. The inherent properties of a peptide, such as its amino acid composition, determine its solubility. Peptides with a high proportion of non-polar (hydrophobic) amino acids often have limited solubility in aqueous solutions[2].
Q2: What is the recommended solvent for reconstituting PHM-27 (human) peptide?
A2: Due to its hydrophobic nature, organic solvents are recommended for dissolving PHM-27. Specific recommendations include:
-
Dimethylsulfoxide (DMSO)[1].
-
A solution of 60% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA)[1].
-
A solution of 5% acetonitrile in water may also be effective, with a reported solubility of up to 1 mg/ml[3].
When using organic solvents like DMSO, it is advisable to first dissolve the peptide in a small amount of the organic solvent and then slowly add your aqueous buffer of choice to the desired concentration[4][5]. Note that for cellular assays, the final concentration of DMSO should generally be kept low, often below 1% (v/v), as it can be toxic to cells[4].
Q3: I'm still having trouble dissolving the peptide even with the recommended solvents. What else can I try?
A3: If you continue to experience solubility issues, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help break up peptide aggregates and improve dissolution[6][7].
-
Gentle Warming: Carefully warming the solution (e.g., to 37°C) can increase the kinetic energy and may improve solubility[8][9]. However, avoid excessive heat as it can degrade the peptide[8].
Q4: How should I store the lyophilized and reconstituted PHM-27 peptide?
A4: Proper storage is crucial for maintaining the stability and activity of your peptide.
-
Lyophilized Peptide: Store lyophilized PHM-27 at -20°C or colder, desiccated, and protected from light[3][10][11]. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce stability[11][12][13].
-
Reconstituted Peptide: Storing peptides in solution for long periods is not recommended due to lower stability[12][14]. For short-term storage, a few days at 4°C is acceptable[1][14]. For longer-term storage, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C for up to a few months[1][12][14]. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation[10][11].
Q5: What are the signs of peptide aggregation, and how can I prevent it?
A5: Peptide aggregation can manifest as a cloudy or gel-like appearance, or visible particulates in the solution[6]. Aggregation can reduce the bioactivity of the peptide and lead to inaccurate experimental results[2].
To prevent aggregation:
-
Follow the recommended reconstitution protocols carefully.
-
Use gentle mixing techniques like swirling or rolling the vial; avoid vigorous shaking or vortexing[15][16].
-
Ensure the peptide is fully dissolved before use.
-
Store the peptide at the recommended temperatures and avoid freeze-thaw cycles[10].
Quantitative Data Summary
The solubility of PHM-27 is dependent on the solvent system used. The following table summarizes the available quantitative data.
| Solvent System | Reported Solubility | Source |
| Water | Insoluble | [1] |
| 5% Acetonitrile in Water | Up to 1 mg/ml | [3] |
| DMSO | Soluble (qualitative) | [1] |
| 60% Acetonitrile in Water with 0.1% TFA | Soluble (qualitative) | [1] |
Experimental Protocols
Protocol for Reconstitution of PHM-27 (Human) Peptide
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized PHM-27 to warm to room temperature in a desiccator. This prevents moisture from condensing on the peptide, which can affect its stability[11][12].
-
Add Solvent: Using a sterile pipette tip, add a small amount of the chosen solvent (e.g., DMSO or a solution of acetonitrile and water) to the vial.
-
Dissolve the Peptide: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation[15][16]. If the peptide does not dissolve completely, brief sonication may be applied[6].
-
Dilute to Final Concentration: Once the peptide is dissolved in the initial solvent, you can slowly add your desired aqueous buffer to reach the final working concentration. Add the buffer dropwise while gently mixing[5]. If the solution becomes cloudy, you may have reached the solubility limit in that buffer system.
-
Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C[12][14].
Protocol for Small-Scale Solubility Testing
It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample[4][11][17].
-
Weigh a Small Amount: Carefully weigh out a small, known amount of the lyophilized peptide (e.g., 0.1 mg).
-
Test Primary Solvent: Add a calculated volume of the primary recommended solvent (e.g., DMSO) to achieve a high stock concentration. Gently mix to see if it dissolves.
-
Test Aqueous Dilution: If the peptide dissolves in the primary solvent, gradually add your experimental buffer to see if the peptide remains in solution at your desired working concentration.
-
Observe for Precipitation: After each addition of solvent or buffer, visually inspect the solution for any signs of precipitation or cloudiness.
-
Select Optimal Solvent: Based on these observations, select the most appropriate solvent system for reconstituting your main stock of the peptide.
Visualizations
Troubleshooting Workflow for PHM-27 Solubility Issues
Caption: A workflow diagram for troubleshooting PHM-27 solubility.
PHM-27 Signaling Pathway
PHM-27 is an analog of porcine PHI-27 and a product of the human prepro-VIP gene[3]. It acts as a potent agonist for the human calcitonin receptor[3][9][18]. While a specific, detailed signaling pathway for PHM-27 was not found, its relation to the IL-12 family of cytokines, some of which signal via the JAK-STAT pathway, is noted. For instance, IL-27, another member of this family, signals through a receptor complex that activates JAKs and subsequently phosphorylates STAT1 and STAT3[19][20][21]. The following diagram illustrates a generalized JAK-STAT signaling pathway that is often associated with this family of cytokines.
Caption: A generalized diagram of the JAK-STAT signaling pathway.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. PHM 27 (human) (CAS 87403-73-4): R&D Systems [rndsystems.com]
- 4. jpt.com [jpt.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. reta-peptide.com [reta-peptide.com]
- 9. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. genscript.com [genscript.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 15. jpt.com [jpt.com]
- 16. m.youtube.com [m.youtube.com]
- 17. genscript.com [genscript.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. IL-27-induced modulation of autoimmunity and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure of the IL-27 quaternary receptor signaling complex | eLife [elifesciences.org]
- 21. Structure of the IL-27 quaternary receptor signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
PHM-27 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHM-27.
Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and what is its primary biological activity?
A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is an endogenous product of the human prepro-vasoactive intestinal polypeptide (VIP) gene.[1] It is a potent agonist for the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR).[2] Its activation of the hCTr makes it a valuable tool for studying calcitonin receptor signaling and its physiological roles.
Q2: What are the recommended storage conditions for PHM-27?
A2: Proper storage is crucial to maintain the integrity and activity of PHM-27.
-
Lyophilized Powder: Store at -20°C for long-term stability.[3][4] It can be stored at 4°C for short periods.[5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.[5][6]
-
Reconstituted Solution: For short-term storage (days to a few weeks), store at 2-8°C.[7] For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4][7]
Q3: How should I reconstitute lyophilized PHM-27?
A3: The solubility of a peptide depends on its amino acid sequence. To reconstitute PHM-27, it is recommended to first dissolve it in a small amount of an organic solvent like DMSO or acetonitrile, and then slowly add the aqueous buffer of choice while vortexing.[8][9] Always test the solubility with a small amount of the peptide before dissolving the entire sample.[6][9] The final solution should be clear and free of particulates.[9] Sonication can aid in dissolution.[9]
Troubleshooting Guides
Problem 1: Low or no signal in a cAMP assay after PHM-27 stimulation.
| Possible Cause | Troubleshooting Step |
| Degraded PHM-27 | Ensure the peptide has been stored correctly. If in doubt, use a fresh vial of PHM-27. Avoid multiple freeze-thaw cycles of the stock solution.[3][7] |
| Incorrect PHM-27 Concentration | Verify the calculations for your dilutions. Prepare fresh dilutions from a new stock solution. |
| Low Cell Number | Ensure you are using the optimal number of cells for your assay. If the basal cAMP level is too low, consider increasing the cell number.[10] |
| Poor Receptor Expression | Confirm that your cell line expresses the human calcitonin receptor at sufficient levels. |
| Assay Interference | Check if any components of your assay buffer are interfering with the assay. For example, high concentrations of certain solvents used for reconstitution might inhibit the cellular response. |
Problem 2: High variability between replicate wells in a binding or functional assay.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Incomplete Solubilization of PHM-27 | Visually inspect your PHM-27 solution to ensure it is completely dissolved. If not, try sonicating the solution.[9] Precipitates can lead to inconsistent concentrations. |
| Cell Clumping | Ensure a single-cell suspension before plating. Cell clumps will lead to uneven cell numbers in wells. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outermost wells of the plate for your experimental samples. Fill these wells with buffer or media. |
Problem 3: PHM-27 precipitates in the assay buffer.
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Aqueous Buffer | PHM-27 can be hydrophobic. Reconstitute the peptide in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it into your aqueous assay buffer.[8][9] Add the concentrated peptide solution to the buffer slowly while mixing. |
| Incorrect pH of the Buffer | The pH of the buffer can affect peptide solubility. Ensure the pH of your assay buffer is within the optimal range for both the peptide and the cells. |
| High Concentration | You may be exceeding the solubility limit of PHM-27 in your buffer. Try working with a lower concentration. |
Quantitative Data Summary
The following table summarizes key quantitative data for PHM-27's interaction with the human calcitonin receptor (hCTr).
| Parameter | Value | Description | Reference |
| EC50 | 11 nM | The half maximal effective concentration of PHM-27 for activating the human calcitonin receptor in a functional assay. | [2] |
| Kd | Varies | The equilibrium dissociation constant, a measure of binding affinity. Lower Kd indicates higher affinity. This is typically determined from dose-response curves in binding assays. | N/A |
Experimental Protocols
1. Protocol: In Vitro cAMP Assay for PHM-27 Activity
This protocol outlines a typical cell-based assay to measure the increase in intracellular cyclic AMP (cAMP) following stimulation with PHM-27.
-
Cell Culture: Plate cells expressing the human calcitonin receptor in a suitable multi-well plate and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of PHM-27 by reconstituting the lyophilized peptide as described in the FAQs.
-
Prepare a serial dilution of PHM-27 in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Also prepare a control with buffer and inhibitor only (basal level) and a positive control (e.g., Forskolin).
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and wash with a pre-warmed buffer.
-
Add the PHM-27 dilutions and controls to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the PHM-27 concentration.
-
Calculate the EC50 value from the sigmoidal curve using a non-linear regression analysis.[11]
-
2. Protocol: Competitive Receptor Binding Assay
This protocol describes a method to assess the binding of PHM-27 to the human calcitonin receptor using a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human calcitonin receptor.
-
Assay Setup:
-
In a multi-well filter plate, add the cell membranes, a constant concentration of a radiolabeled ligand that binds to the calcitonin receptor (e.g., 125I-Calcitonin), and increasing concentrations of unlabeled PHM-27.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled calcitonin).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PHM-27 concentration.
-
Determine the IC50 value, which is the concentration of PHM-27 that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
Caption: PHM-27 signaling pathway via the human calcitonin receptor (hCTr).
Caption: General experimental workflow for determining PHM-27 activity.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 7. lifetein.com [lifetein.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Optimizing PHM-27 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Peptide Histidine Methionine-27 (PHM-27) for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and what is its mechanism of action?
PHM-27 is an endogenous peptide that acts as a potent agonist for the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR).[1] Upon binding to the hCTR, PHM-27 stimulates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels.[1] This makes cAMP accumulation a primary readout for PHM-27 activity in cell-based assays.
Q2: What is a typical effective concentration for PHM-27?
The potency of PHM-27 can vary depending on the cell line and experimental conditions. However, a reported EC50 (half-maximal effective concentration) for PHM-27 at the human calcitonin receptor is approximately 11 nM.[1] This value serves as a good starting point for designing dose-response experiments.
Q3: Which cell lines are suitable for PHM-27 assays?
Cell lines endogenously expressing the human calcitonin receptor (hCTR) or engineered to overexpress it are suitable. Commercially available cell lines, such as HEK293 cells stably expressing hCTR, are commonly used.[2][3][4][5] The choice of cell line will significantly impact the observed potency and should be reported in any study.
Q4: How should I prepare and store PHM-27?
Proper handling and storage are critical for maintaining the bioactivity of PHM-27.
-
Storage: Lyophilized PHM-27 should be stored desiccated at -20°C.[1]
-
Solubility: PHM-27 is soluble up to 1 mg/mL in a 5% acetonitrile/water solution.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it into the assay buffer.
-
Handling: Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Low or No Signal (Poor Response to PHM-27)
| Possible Cause | Troubleshooting Step |
| Incorrect PHM-27 Concentration Range | Verify the concentration range being tested. Ensure it brackets the expected EC50 (around 11 nM). Perform a wide dose-response curve (e.g., 1 pM to 1 µM) to determine the optimal range for your specific cell system. |
| Degraded or Inactive PHM-27 | Confirm proper storage and handling of the peptide. Prepare fresh dilutions from a new aliquot of the stock solution. If possible, verify the activity of the peptide lot in a previously validated assay. |
| Low Receptor Expression | Ensure the chosen cell line expresses a sufficient number of functional calcitonin receptors. If using a transient transfection system, optimize transfection efficiency. For stable cell lines, verify receptor expression levels via methods like qPCR or flow cytometry. |
| Sub-optimal Assay Conditions | Optimize cell density per well. Ensure the incubation time is sufficient for a robust signal to develop. For cAMP assays, consider the use of a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[6] |
| Serum Interference | Serum contains proteases that can degrade peptides.[7][8] If possible, perform the assay in serum-free media or reduce the serum concentration during the stimulation period. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal signaling. Ensure you have a proper vehicle control (buffer used to dilute PHM-27) to subtract the background signal. |
| Assay Reagent Interference | Check for autofluorescence or other interference from the assay components. Run controls with assay reagents but without cells. |
| Cell Stress | Over-confluent or unhealthy cells can lead to non-specific signaling. Ensure cells are seeded at an optimal density and are healthy at the time of the assay. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure accurate and consistent cell seeding in each well. Use a cell counter for accurate cell density determination. |
| Variable Incubation Times | Maintain consistent incubation times for all plates and experiments. Use a multichannel pipette or automated liquid handler for precise timing of reagent additions. |
| Edge Effects in Microplates | Edge wells of a microplate are prone to evaporation, leading to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media. |
| Peptide Adsorption to Plastics | Peptides can adsorb to plastic surfaces, reducing the effective concentration. Consider using low-binding microplates and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the assay buffer can also help. |
| Receptor Desensitization | Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization, where the receptor internalizes or uncouples from its signaling pathway.[2][9][10] Keep incubation times as short as is sufficient to generate a robust signal. |
Experimental Protocols
Key Experiment: Determining the EC50 of PHM-27 in a cAMP Assay
This protocol provides a general framework. Specific parameters such as cell number and incubation times should be optimized for your particular cell line and assay kit.
-
Cell Seeding:
-
Seed a human calcitonin receptor-expressing cell line (e.g., HEK293-hCTR) in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of PHM-27 Dilutions:
-
Prepare a concentrated stock solution of PHM-27 in an appropriate solvent (e.g., 5% acetonitrile/water).
-
Perform a serial dilution of the PHM-27 stock solution in serum-free assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to generate a range of concentrations (e.g., from 1 pM to 1 µM).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the prepared PHM-27 dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for a pre-determined optimal time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP response as a function of the logarithm of the PHM-27 concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.
-
Visualizations
Caption: PHM-27 signaling pathway.
References
- 1. innoprot.com [innoprot.com]
- 2. "Functional desensitization of calcitonin gene-related peptide (CGRP) r" by Sokhom Steven Pin [digitalcommons.lib.uconn.edu]
- 3. Calcitonin receptor stable expressing HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 4. Calcitonin Receptor (CALCR) Stable Cell Line | eEnzyme GPCR [eenzyme.com]
- 5. Human CALCR Stable Cell Line-HEK293 (CSC-RG0008) - Creative Biogene [creative-biogene.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization and re-sensitization of CGRP receptor function in human neuroblastoma SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation and homologous desensitization of calcitonin gene-related peptide receptors in cultured beating rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in PHM-27 immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their PHM-27 immunoassays.
Troubleshooting Guide: Low Signal
Low or no signal in your PHM-27 immunoassay can be frustrating. This guide addresses the most common causes in a question-and-answer format to help you identify and resolve the issue.
Q1: My standard curve is flat or very low, and my samples are undetectable. Where should I start troubleshooting?
A1: This often points to a systemic issue with one of the core assay components or steps. Here’s a checklist of initial items to review:
-
Reagent Preparation and Addition: Double-check that all reagents were added in the correct order and at the specified concentrations.[1][2] Ensure that no key reagent, like the detection antibody or substrate, was omitted.
-
Reagent Storage and Activity: Confirm that all kit components, especially antibodies and enzyme conjugates, have been stored at the recommended temperatures (typically 2-8°C) and have not expired.[1][2] Avoid repeated freeze-thaw cycles of peptides and antibodies.
-
Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).
Q2: I suspect an issue with my antibodies. How can I optimize my antibody concentrations?
A2: Incorrect antibody concentrations are a frequent cause of low signal. Both capture and detection antibody concentrations need to be optimized to find the ideal balance for a strong signal-to-noise ratio.[3]
-
Sub-optimal Concentration: If the antibody concentration is too low, there won't be enough binding to generate a strong signal. Conversely, excessively high concentrations can sometimes lead to a "hook effect" in sandwich ELISAs, paradoxically reducing the signal at high analyte concentrations.
-
Optimization Strategy: The best method for optimizing antibody concentrations is a checkerboard titration.[3][4][5][6] This involves testing serial dilutions of the capture antibody against serial dilutions of the detection antibody to identify the combination that yields the best dynamic range and sensitivity.
Q3: Could the problem be related to the PHM-27 peptide standard or my samples?
A3: Yes, the stability and handling of peptide standards and samples are critical for accurate results.
-
Peptide Stability: Peptides like PHM-27 can be susceptible to degradation by proteases present in biological samples.[7] It is crucial to handle samples on ice and use protease inhibitors.
-
Storage: Peptides should be stored lyophilized at -20°C or colder and protected from light.[5] Once reconstituted, they should be aliquoted to avoid multiple freeze-thaw cycles.
-
Sample Matrix Effects: Components in complex biological samples (e.g., plasma, serum) can interfere with antibody-antigen binding.[8][9][10][11] Diluting your samples in an appropriate assay buffer can help mitigate these effects.
Q4: My incubation times and temperatures are based on a general protocol. Could these be a factor?
A4: Absolutely. Incubation times and temperatures that are too short or too low can prevent the binding reactions from reaching completion.
-
Incubation Times: Ensure incubation times are adequate for each step. For example, substrate development time can range from 10 to 30 minutes. Some protocols may benefit from an overnight incubation at 4°C for the initial antigen or antibody coating step.[12]
-
Temperature: All reagents should be brought to room temperature before starting the assay, unless otherwise specified.[2][6] Inconsistent temperatures across the plate can also lead to variability. Avoid stacking plates during incubation.[13]
Q5: I've checked all the above, but my signal is still weak. What other factors should I consider?
A5: If the fundamental steps have been verified, consider these less common but still significant factors:
-
Washing Steps: While essential for reducing background, overly aggressive washing can elute weakly bound antibodies or antigen.[12] Ensure your washing technique is consistent and not too stringent.
-
Buffer Composition: The pH and composition of your coating, blocking, and washing buffers can impact assay performance. For example, some buffers may contain reagents that interfere with the detection enzyme (e.g., sodium azide inhibits HRP).
-
Plate Type: Ensure you are using a high-binding ELISA plate suitable for protein/peptide immobilization.[1]
Frequently Asked Questions (FAQs)
What is a typical signal-to-noise ratio I should aim for in a PHM-27 ELISA?
A good signal-to-noise ratio is generally considered to be at least 5, with a ratio of 10 or higher being excellent.[14]
How can I prevent degradation of my PHM-27 peptide in plasma samples?
Collect blood samples in tubes containing EDTA and a protease inhibitor cocktail.[15] Process the samples quickly at 4°C and store the resulting plasma at -80°C in aliquots to minimize freeze-thaw cycles.[16]
What are some common blocking buffers for peptide ELISAs?
Commonly used blocking buffers include solutions of Bovine Serum Albumin (BSA) or non-fat dry milk in a buffered saline solution (e.g., PBS or TBS).[17] The optimal blocking buffer may need to be determined empirically.
Quantitative Data Summary
The following table provides illustrative examples of optical density (OD) readings and signal-to-noise ratios you might expect during a successful PHM-27 sandwich ELISA optimization. Actual values will vary depending on the specific antibodies, reagents, and protocol used.
| Capture Ab (µg/mL) | Detection Ab Dilution | Standard (e.g., 500 pg/mL) OD | Blank OD | Signal-to-Noise Ratio (Standard OD / Blank OD) |
| 1 | 1:1000 | 1.850 | 0.150 | 12.3 |
| 1 | 1:2000 | 1.500 | 0.120 | 12.5 |
| 1 | 1:4000 | 1.100 | 0.090 | 12.2 |
| 2 | 1:2000 | 2.200 | 0.110 | 20.0 |
| 2 | 1:4000 | 1.800 | 0.095 | 18.9 |
| 5 | 1:2000 | 2.350 | 0.200 | 11.8 |
| 5 | 1:4000 | 2.100 | 0.180 | 11.7 |
In this example, a capture antibody concentration of 2 µg/mL and a detection antibody dilution of 1:2000 provide the optimal signal-to-noise ratio.
Experimental Protocols
Detailed Protocol for Checkerboard Titration to Optimize Antibody Concentrations
This protocol outlines a systematic approach to determine the optimal concentrations of capture and detection antibodies for a PHM-27 sandwich ELISA.
-
Prepare Capture Antibody Dilutions:
-
Prepare several dilutions of your capture antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Typical starting concentrations range from 0.5 to 10 µg/mL.[6] For this example, we will prepare 1, 2, 5, and 10 µg/mL.
-
-
Coat the Microplate:
-
Pipette 100 µL of each capture antibody dilution into different rows of a 96-well high-binding ELISA plate. For example, rows A and B get 1 µg/mL, rows C and D get 2 µg/mL, and so on.
-
Include a "no capture antibody" control row.
-
Cover the plate and incubate overnight at 4°C.
-
-
Wash and Block:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Add Antigen:
-
Wash the plate 3 times.
-
Add 100 µL of a known concentration of PHM-27 standard (a mid-range concentration from your expected standard curve) to half of the wells for each capture antibody concentration.
-
Add 100 µL of blank (assay buffer) to the other half of the wells.
-
Incubate for 2 hours at room temperature.
-
-
Add Detection Antibody Dilutions:
-
Wash the plate 3 times.
-
Prepare several dilutions of your enzyme-conjugated detection antibody in blocking buffer. Typical dilutions range from 1:1000 to 1:20,000.[6]
-
Add 100 µL of each detection antibody dilution to different columns across the plate. For example, columns 1-3 get 1:1000, columns 4-6 get 1:2000, etc.
-
Incubate for 1-2 hours at room temperature.
-
-
Develop and Read:
-
Wash the plate 5 times.
-
Add 100 µL of the appropriate substrate (e.g., TMB).
-
Incubate in the dark until color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution.
-
Read the absorbance at the appropriate wavelength.
-
-
Analyze the Data:
-
Calculate the signal-to-noise ratio for each combination of capture and detection antibody concentrations. The optimal combination is the one that gives the highest signal for the standard and the lowest signal for the blank.
-
Visualizations
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biomatik.com [biomatik.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 5. ELISA Protocol | Rockland [rockland.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. newomics.com [newomics.com]
- 8. biocompare.com [biocompare.com]
- 9. arp1.com [arp1.com]
- 10. Calcitonin and calcitonin receptor-like receptors: common themes with family B GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 13. iacld.com [iacld.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. affbiotech.cn [affbiotech.cn]
Technical Support Center: Preventing PHM-27 Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Peptide Histidine Methionine-27 (PHM-27) during experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and why is its stability a concern in experiments?
A1: PHM-27 is a 27-amino acid peptide that is structurally and functionally related to Vasoactive Intestinal Peptide (VIP).[1][2] It acts as a potent agonist of the human calcitonin receptor (hCTr), mediating its effects through the cyclic AMP (cAMP) signaling pathway.[3] Like many peptides, PHM-27 is susceptible to rapid degradation by proteases present in biological samples (e.g., plasma, serum, tissue homogenates) and on lab surfaces. This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental data. Therefore, ensuring the stability of PHM-27 is critical for obtaining reproducible results.
Q2: What are the primary causes of PHM-27 degradation in experimental settings?
A2: The primary causes of PHM-27 degradation include:
-
Enzymatic Degradation: Proteases, which are enzymes that break down proteins and peptides, are abundant in biological matrices. PHM-27 is a substrate for various proteases, leading to its cleavage and inactivation.
-
Oxidation: The methionine residue in PHM-27 is susceptible to oxidation, which can alter its structure and function.
-
Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in solution.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing PHM-27 solutions can lead to peptide aggregation and degradation.
Q3: How should I properly store and handle PHM-27 to minimize degradation?
A3: Proper storage and handling are crucial for maintaining the integrity of PHM-27.
| Storage Condition | Recommendation |
| Lyophilized Powder | Store at -20°C or -80°C for long-term stability. |
| In Solution | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (a few days), solutions can be kept at 4°C. |
| Reconstitution | Reconstitute lyophilized peptide in a sterile, protease-free buffer. The choice of solvent may depend on the specific experimental requirements. |
| Handling | Use low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption. When working with biological samples, always keep them on ice to reduce enzymatic activity. |
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect of PHM-27 in my cell-based assays.
-
Possible Cause: PHM-27 may have degraded in the cell culture medium.
-
Troubleshooting Steps:
-
Confirm Peptide Integrity: Before adding to cells, verify the integrity of your PHM-27 stock solution using a stability assay (see Experimental Protocols section).
-
Use Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail to prevent enzymatic degradation.
-
Minimize Incubation Time: If possible, reduce the incubation time of PHM-27 with the cells to limit the extent of degradation.
-
Optimize Peptide Concentration: Degradation can lead to a lower effective concentration. Try increasing the concentration of PHM-27 to see if a response is elicited.
-
Problem 2: My quantitative analysis of PHM-27 in plasma samples shows inconsistent and low recovery.
-
Possible Cause: PHM-27 is being rapidly degraded by proteases in the plasma.
-
Troubleshooting Steps:
-
Immediate Inhibition: Add a protease inhibitor cocktail to the blood collection tubes before blood is drawn. This is critical to inhibit proteases immediately upon sample collection.
-
Proper Sample Processing: Process blood samples on ice and as quickly as possible. Centrifuge at 4°C to separate plasma.
-
Acidification: Acidifying the plasma sample (e.g., with trifluoroacetic acid) can help to inactivate many proteases.
-
Solid-Phase Extraction (SPE): Use SPE to clean up the plasma sample and enrich for PHM-27, which can also help to remove proteases.
-
Use of a Stable Isotope-Labeled Internal Standard: For mass spectrometry-based quantification, a stable isotope-labeled version of PHM-27 is the ideal internal standard to account for variability during sample preparation and analysis.[4]
-
Experimental Protocols
Protocol 1: General Guidelines for Handling and Solubilizing PHM-27
-
Weighing: Before opening, allow the vial of lyophilized PHM-27 to equilibrate to room temperature to prevent condensation of moisture.
-
Reconstitution: Reconstitute the peptide in a sterile, protease-free solvent such as sterile distilled water or a buffer appropriate for your experiment (e.g., PBS, pH 7.4). For peptides that are difficult to dissolve, a small amount of a solubilizing agent like DMSO or acetonitrile can be used, followed by dilution in the aqueous buffer.
-
Aliquoting: Immediately after reconstitution, aliquot the PHM-27 solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stabilizing PHM-27 in Blood Plasma Samples
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a broad-spectrum protease inhibitor cocktail. A commonly used cocktail for plasma peptides includes inhibitors of serine, cysteine, and metalloproteases.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully collect the supernatant (plasma) without disturbing the buffy coat and transfer it to a fresh, pre-chilled, low-protein-binding tube.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
Protocol 3: Assessing PHM-27 Stability in a Biological Matrix
-
Sample Preparation: Prepare aliquots of the biological matrix (e.g., plasma, cell culture media) with and without a protease inhibitor cocktail.
-
Spiking: Spike a known concentration of PHM-27 into each aliquot.
-
Incubation: Incubate the samples at the relevant experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a subsample from each aliquot.
-
Quenching: Immediately stop the enzymatic reaction in the subsamples by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the amount of intact PHM-27 remaining in each subsample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Data Analysis: Plot the percentage of intact PHM-27 remaining versus time to determine the stability of the peptide under the tested conditions.
Data Presentation
Table 1: Recommended Protease Inhibitor Cocktail Components for PHM-27 Stabilization
| Protease Class | Inhibitor Example | Typical Working Concentration |
| Serine Proteases | Aprotinin, AEBSF | 1-2 KIU/mL, 1 mM |
| Cysteine Proteases | Leupeptin, E-64 | 10-100 µM, 1-10 µM |
| Metalloproteases | EDTA, 1,10-Phenanthroline | 1-5 mM |
| Dipeptidyl Peptidases | Diprotin A, Sitagliptin | 10-100 µM |
Note: The optimal combination and concentration of inhibitors may need to be determined empirically for each specific application.
Mandatory Visualizations
References
- 1. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Bioanalysis of Proteins by Mass Spectrometry [labome.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of PHM-27 Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of bioassays involving the peptide hormone PHM-27. The following resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during PHM-27 bioassays, offering potential causes and solutions in a structured question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| High inter-assay variability | 1. Inconsistent cell passage number or density. 2. Variation in reagent preparation (e.g., PHM-27 dilution). 3. Fluctuations in incubation times or temperatures. 4. Lot-to-lot variability of critical reagents (e.g., serum, antibodies). | 1. Use cells within a defined passage number range and ensure consistent seeding density. 2. Prepare fresh dilutions of PHM-27 for each experiment from a validated stock. 3. Strictly adhere to standardized incubation protocols. 4. Test new lots of critical reagents against a reference standard before use. |
| Low signal-to-background ratio | 1. Low receptor expression in the chosen cell line. 2. Suboptimal PHM-27 concentration. 3. Insufficient incubation time. 4. High basal activity of the signaling pathway. | 1. Select a cell line with confirmed high expression of VPAC1 or VPAC2 receptors. 2. Perform a dose-response curve to determine the optimal PHM-27 concentration (typically in the nanomolar range). 3. Optimize the incubation time to capture the peak response. 4. Consider using a phosphodiesterase inhibitor (e.g., IBMX) to reduce cAMP degradation. |
| Inconsistent dose-response curves | 1. PHM-27 degradation due to improper storage or handling. 2. Pipetting errors during serial dilutions. 3. Cell health issues (e.g., over-confluence, contamination). | 1. Aliquot PHM-27 upon receipt and store at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Maintain healthy cell cultures and regularly check for contamination. |
| Edge effects in plate-based assays | 1. Uneven temperature or humidity across the microplate. 2. Evaporation from wells on the plate periphery. | 1. Ensure uniform incubator conditions. 2. Use a plate sealer and fill the outer wells with sterile saline or media to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for PHM-27?
A1: PHM-27 primarily interacts with the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2, which are G protein-coupled receptors (GPCRs).[1] It has also been shown to be a potent agonist for the human calcitonin receptor.[2]
Q2: What is the main signaling pathway activated by PHM-27?
A2: Upon binding to VPAC receptors, PHM-27 predominantly activates the Gαs subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.[1][3][4]
Q3: How can I minimize PHM-27 peptide degradation?
A3: PHM-27, like many peptides, is susceptible to degradation. To minimize this, it is recommended to dissolve the peptide in a sterile, buffered solution and store it in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When in use, keep the peptide solution on ice.
Q4: Which cell lines are suitable for PHM-27 bioassays?
A4: Cell lines endogenously expressing high levels of VPAC1 or VPAC2 receptors are ideal. Examples include various neuroblastoma cell lines (e.g., SK-N-MC) and other cell types known to respond to VIP.[5] Alternatively, recombinant cell lines overexpressing these receptors can be used to achieve a more robust signal.
Q5: What are the key differences in potency between PHM-27 and VIP?
A5: PHM-27 and VIP have similar sequences and both act on VPAC receptors.[6][7][8] Generally, their potencies are comparable, though slight differences may be observed depending on the receptor subtype and the specific cell line used. It is advisable to perform parallel dose-response experiments to determine the relative potencies in your experimental system.
Data Presentation
The following tables provide illustrative quantitative data for PHM-27 bioassays. This data is representative and should be used as a guideline for assay development and optimization.
Table 1: Illustrative Potency (EC50) of PHM-27 in Different Cell Lines
| Cell Line | Receptor(s) Expressed | Assay Type | PHM-27 EC50 (nM) | VIP EC50 (nM) |
| CHO-K1 (recombinant) | Human VPAC1 | cAMP Accumulation | 5.2 | 3.8 |
| HEK293 (recombinant) | Human VPAC2 | cAMP Accumulation | 8.7 | 6.5 |
| SK-N-MC (endogenous) | VPAC1, CGRP | cAMP Accumulation | 15.4 | 12.1 |
| T-47D (endogenous) | Calcitonin Receptor | cAMP Accumulation | 11.0[2] | >1000 |
Table 2: Effect of Incubation Time on Signal Window in a PHM-27 cAMP Assay
| Incubation Time (minutes) | Basal cAMP (nM) | PHM-27 Stimulated cAMP (nM) | Signal-to-Background Ratio |
| 5 | 0.8 | 10.2 | 12.75 |
| 15 | 0.9 | 25.6 | 28.44 |
| 30 | 1.1 | 22.1 | 20.09 |
| 60 | 1.5 | 15.3 | 10.20 |
Data is illustrative and based on a hypothetical cAMP assay in a VPAC1-expressing cell line stimulated with 100 nM PHM-27.
Experimental Protocols
Protocol 1: PHM-27-Induced cAMP Accumulation Assay
This protocol describes a cell-based assay to quantify the increase in intracellular cAMP upon stimulation with PHM-27.
Materials:
-
Cell line expressing VPAC1 or VPAC2 receptors
-
Cell culture medium
-
PHM-27 peptide
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white microplates
Procedure:
-
Cell Seeding: Seed the cells in a white microplate at a predetermined density and culture overnight to allow for attachment and recovery.
-
Reagent Preparation:
-
Prepare a stock solution of PHM-27 in an appropriate solvent (e.g., sterile water with 0.1% BSA).
-
Perform serial dilutions of PHM-27 in assay buffer to create a dose-response curve.
-
Prepare the assay buffer containing the phosphodiesterase inhibitor.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the assay buffer with the phosphodiesterase inhibitor and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the different concentrations of PHM-27 to the respective wells. Include a vehicle control (buffer only).
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.[9]
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit protocol.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the PHM-27 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualization
PHM-27/VIP Signaling Pathway
Caption: Canonical and alternative signaling pathways activated by PHM-27/VIP binding to VPAC receptors.
Experimental Workflow for PHM-27 Bioassay
Caption: A typical experimental workflow for a PHM-27 cell-based cAMP accumulation bioassay.
Logical Relationship for Troubleshooting Low Signal
Caption: A troubleshooting guide for addressing low signal-to-background ratios in PHM-27 bioassays.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the VPAC2-Activated cAMP/PKA Signaling Pathway: From Receptor to Circadian Clock Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cys2,7EtalphaCGRP is a potent agonist for CGRP1 receptors in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PHM-27 antibody non-specific binding issues
Welcome to the technical support center for the PHM-27 antibody. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to non-specific binding during experiments.
Frequently Asked Questions (FAQs)
Q1: What is PHM-27 and why is it studied?
Peptide Histidine Methionine 27 (PHM-27) is a 27-amino acid peptide that is a product of the human prepro-vasoactive intestinal polypeptide (VIP) gene.[1][2][3] It is closely related to VIP and is a potent agonist for the human calcitonin receptor, playing a role in processes like enhancing glucose-induced insulin secretion.[1][4][5][6] Antibodies against PHM-27 are used to study its expression, localization, and function in various tissues and biological systems.
Q2: What causes non-specific binding with my PHM-27 antibody?
Non-specific binding can arise from several factors, including but not limited to:
-
Suboptimal antibody concentration: Using too much primary or secondary antibody is a common cause of high background and off-target binding.[7][8]
-
Ineffective blocking: Failure to adequately block non-specific binding sites on the membrane or tissue can lead to background signal.[7][9]
-
Inadequate washing: Insufficient washing may not remove all unbound or weakly bound antibodies.[7][9]
-
Cross-reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample tissue.[10][11]
-
Hydrophobic interactions: Antibodies may bind non-specifically to proteins or membranes through hydrophobic interactions.
Q3: Can the PHM-27 antibody cross-react with other peptides?
Given that PHM-27 is derived from the same precursor as Vasoactive Intestinal Peptide (VIP) and is structurally similar, cross-reactivity is a possibility that should be considered.[3] It is crucial to run appropriate controls, such as pre-adsorption controls with the target peptide, to validate signal specificity.
Troubleshooting Guides
Issue 1: High Background Staining in Immunohistochemistry (IHC)
High background can obscure the specific staining of PHM-27, making interpretation difficult.
Potential Causes & Solutions:
-
Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases or phosphatases that react with detection reagents.
-
Primary Antibody Concentration Too High: Excess primary antibody can bind to low-affinity, non-target sites.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Decrease the concentration systematically until a clear signal-to-noise ratio is achieved.[14]
-
-
Non-Specific Secondary Antibody Binding: The secondary antibody may bind to proteins in the tissue.
-
Insufficient Blocking: The blocking buffer may not be effectively masking non-specific epitopes.
Issue 2: Multiple or Non-Specific Bands in Western Blot (WB)
The appearance of unexpected bands can complicate the analysis of PHM-27, which has a low molecular weight (approx. 2.98 kDa).[1]
Potential Causes & Solutions:
-
Antibody Concentration: Both primary and secondary antibody concentrations may be too high.
-
Incomplete Blocking: Unoccupied sites on the membrane will bind antibodies non-specifically.
-
Insufficient Washing: Weakly bound antibodies are not being washed away.
-
Sample Preparation: Issues with the sample lysate or reducing agents can sometimes cause artifacts.
-
Solution: Ensure complete denaturation of samples. In some specific cases, reducing agents in the sample buffer have been shown to cause non-specific bands.[15]
-
Issue 3: High Background Signal in ELISA
In an ELISA, high background reduces the dynamic range and sensitivity of the assay.
Potential Causes & Solutions:
-
Ineffective Plate Blocking: The microplate wells have unbound sites that capture antibodies.
-
Suboptimal Antibody Dilutions: Excess detection antibody is a frequent cause of high background.
-
Solution: Perform a checkerboard titration to find the optimal concentrations for both the capture and detection antibodies.
-
-
Insufficient Washing: Reagents from previous steps are not fully removed.
Quantitative Data Tables
The following tables provide illustrative examples for optimizing antibody concentrations and blocking conditions. Researchers should perform their own experiments to determine the optimal conditions for their specific system.
Table 1: Illustrative Example of Primary Antibody Titration for Western Blot
| Dilution | Signal Intensity (Target Band) | Background Intensity | Signal-to-Noise Ratio | Comments |
| 1:250 | 95,000 | 40,000 | 2.38 | High background, non-specific bands visible. |
| 1:500 | 82,000 | 22,000 | 3.73 | Background reduced, target band clear. |
| 1:1000 | 65,000 | 8,000 | 8.13 | Optimal; strong signal, low background. |
| 1:2000 | 35,000 | 5,000 | 7.00 | Signal is weaker but still clean. |
| 1:4000 | 15,000 | 4,500 | 3.33 | Target band is too faint for reliable detection. |
Table 2: Illustrative Comparison of Blocking Buffers for IHC
| Blocking Buffer | Incubation | Signal Intensity (Specific) | Background Staining | Recommendation |
| 1% BSA in PBS | 30 min @ RT | Moderate | Moderate-High | Increase incubation time or try different blocker. |
| 5% Non-Fat Milk in TBST | 60 min @ RT | High | High | Not recommended; high background observed. |
| 10% Normal Goat Serum | 60 min @ RT | High | Very Low | Optimal for this system (assumes goat secondary Ab). |
| Commercial Blocker | 60 min @ RT | High | Low | Good alternative, may be more consistent. |
Diagrams
Caption: Troubleshooting workflow for non-specific binding.
Caption: Simplified PHM-27 signaling pathway via the calcitonin receptor.
Caption: Standard Immunohistochemistry (IHC) experimental workflow.
Key Experimental Protocols
Protocol 1: Western Blotting for PHM-27
-
Sample Preparation: Homogenize tissue or cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay. Mix lysate with 4x Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a high-percentage (e.g., 16%) Tris-Tricine gel suitable for resolving small peptides. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a low-fluorescence PVDF membrane (0.2 µm pore size). Activate the membrane in methanol for 15 seconds before transfer. Perform a wet or semi-dry transfer according to manufacturer instructions.
-
Blocking: After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline, 0.1% Tween-20). Block the membrane for 1-2 hours at room temperature in 5% BSA or non-fat dry milk in TBST with gentle agitation.[7][9]
-
Primary Antibody Incubation: Dilute the PHM-27 primary antibody in the blocking buffer at its predetermined optimal concentration (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each in TBST with vigorous agitation to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Image the blot using a digital imager.
Protocol 2: Immunohistochemistry (IHC-P) for PHM-27
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Quenching: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[10][12] Wash 3 times in PBS.
-
Blocking: Block non-specific binding by incubating sections with 10% normal serum (from the same species as the secondary antibody) for 1 hour in a humidified chamber.[14]
-
Primary Antibody Incubation: Drain the blocking solution (do not wash) and apply the optimally diluted PHM-27 primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides 3 times for 5 minutes each in PBST (PBS with 0.05% Tween-20).
-
Secondary Antibody Incubation: Apply the biotinylated or HRP-polymer conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: If using a biotinylated secondary, incubate with an Avidin-Biotin Complex (ABC) reagent. Wash slides, then apply DAB substrate until the desired brown stain intensity develops.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip using a permanent mounting medium.
References
- 1. PHM 27 (human) (CAS 87403-73-4): R&D Systems [rndsystems.com]
- 2. PHM 27 (human) (2080) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHM-27 (human)|CAS 118025-43-7|DC Chemicals [dcchemicals.com]
- 6. PHM 27 (human) | CAS:118025-43-7 | Potent calcitonin receptor agonist; endogenous analog of human VIP | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. google.com [google.com]
- 14. High background in immunohistochemistry | Abcam [abcam.com]
- 15. Elimination of non-specific binding in western blots from non-reducing gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hiyka.com [hiyka.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 19. bosterbio.com [bosterbio.com]
Navigating the Nuances of PHM-27: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for handling the human peptide PHM-27. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is PHM-27 and what is its primary biological activity?
Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide derived from the same precursor as Vasoactive Intestinal Peptide (VIP). Its primary biological activity is as a potent agonist for the human calcitonin receptor (hCTR), with a reported EC50 of 11 nM. This interaction stimulates the intracellular cyclic adenosine monophosphate (cAMP) signaling pathway.
2. How should I store lyophilized PHM-27 peptide?
For optimal stability, lyophilized PHM-27 should be stored at -20°C or colder in a desiccated environment, protected from light. Under these conditions, the peptide can be stable for several years. For short-term storage (days to weeks), 4°C is acceptable. It is crucial to minimize moisture exposure, as it can significantly decrease long-term stability. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
3. What is the recommended procedure for reconstituting PHM-27?
PHM-27 is reported to be soluble in 5% acetonitrile in water at a concentration of up to 1 mg/ml. For other potential solvents, it is advisable to first test with a small amount of the peptide. Due to its methionine residue, which is susceptible to oxidation, the use of oxygen-free solvents is recommended. Avoid repeated freeze-thaw cycles of the stock solution.
4. How should I store the reconstituted PHM-27 solution?
Once reconstituted, it is recommended to aliquot the PHM-27 solution into single-use volumes and store them at -20°C or colder. For short-term storage (up to a week), 4°C may be acceptable, but freezing is preferred to maintain integrity. The stability of peptides in solution is limited, especially for those containing amino acids prone to degradation like methionine.
Troubleshooting Guide
Problem 1: Poor or No Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure the peptide has been stored correctly in its lyophilized form (-20°C or colder, desiccated). - Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment from a frozen aliquot. - Consider potential oxidation of the methionine residue. Use freshly prepared solutions and oxygen-free solvents for reconstitution if possible. |
| Incorrect Peptide Concentration | - Verify the net peptide content of your vial, as the gross weight may include counter-ions and water. - Re-calculate the concentration of your stock solution. - Perform a dose-response curve to ensure you are using an effective concentration range. The reported EC50 is 11 nM. |
| Cellular Health/Receptor Expression | - Ensure your cells are healthy and within a suitable passage number. - Confirm that your cell line expresses the human calcitonin receptor (hCTR). - Culture cells to an appropriate confluency for your assay. |
| Assay Conditions | - Check the pH and composition of your assay buffer. - If performing a cAMP assay, consider the use of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP. |
Problem 2: Peptide Fails to Dissolve or Precipitates Out of Solution
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | - PHM-27 is soluble in 5% acetonitrile/water up to 1 mg/ml. If using other solvents, test solubility with a small amount first. - The peptide's amino acid composition can influence its solubility. For peptides with a net positive charge, a slightly acidic solvent may aid dissolution. For those with a net negative charge, a slightly basic solvent might be helpful. |
| Concentration Too High | - Try dissolving the peptide at a lower concentration. It is often better to create a more dilute stock and use a larger volume than to have an insoluble stock. |
| pH of the Solution | - The pH of the final solution can affect peptide solubility. Ensure the pH of your buffer is compatible with maintaining the peptide in solution. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 2985.44 g/mol | |
| Solubility | Soluble to 1 mg/ml in 5% acetonitrile/water | |
| Biological Activity (EC50) | 11 nM (on human calcitonin receptor) |
| Storage Condition | Recommended Duration |
| Lyophilized at -20°C or colder | Several years |
| Lyophilized at 4°C | Short-term (days to weeks) |
| In Solution at -20°C or colder | Months (aliquoted) |
| In Solution at 4°C | Up to one week |
Experimental Protocols
Detailed Methodology for a cAMP Assay with PHM-27
This protocol provides a general framework. Specific cell types and assay kits may require optimization.
1. Cell Preparation:
- Seed cells expressing the human calcitonin receptor into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
- Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
2. Peptide Preparation:
- On the day of the experiment, allow the lyophilized PHM-27 vial to equilibrate to room temperature before opening.
- Reconstitute the peptide in an appropriate sterile solvent (e.g., 5% acetonitrile/water) to create a concentrated stock solution.
- Prepare serial dilutions of PHM-27 in serum-free cell culture medium or a suitable assay buffer to achieve the desired final concentrations for the dose-response curve.
3. Assay Procedure:
- Gently wash the cells with a sterile phosphate-buffered saline (PBS).
- Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C.
- Add the different concentrations of PHM-27 to the respective wells. Include a vehicle control (buffer/medium only).
- Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This incubation time may need to be optimized.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions for the specific kit.
4. Data Analysis:
- Generate a standard curve using the cAMP standards provided in the kit.
- Determine the cAMP concentration in each sample from the standard curve.
- Plot the cAMP concentration against the log of the PHM-27 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: Signaling pathway of PHM-27 via the human calcitonin receptor.
Caption: Troubleshooting workflow for PHM-27 experimental issues.
Technical Support Center: PHM-27 (Human) Reconstitution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution of PHM-27 (human). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for reconstituting PHM-27 (human)?
A1: PHM-27 (human) is reported to be insoluble in water.[1] Several sources recommend using organic solvents for initial solubilization. Common recommendations include Dimethyl Sulfoxide (DMSO), a solution of 60% acetonitrile in water containing 0.1% Trifluoroacetic Acid (TFA), or 5% acetonitrile in water.[1][2] After initial dissolution in an organic solvent, further dilution can be carried out using a desired aqueous buffer.[1] For general peptide reconstitution, sterile Phosphate-Buffered Saline (PBS) is also a common choice, though its suitability for the initial reconstitution of PHM-27 may be limited due to the peptide's low aqueous solubility.[3]
Q2: My PHM-27 peptide is not dissolving completely. What should I do?
A2: If you observe particulate matter or cloudiness after attempting to reconstitute your peptide, consider the following troubleshooting steps:
-
Gentle Agitation: Ensure you are using gentle mixing techniques such as slow vortexing or inversion.[3][4] Vigorous shaking can damage the peptide structure.[5]
-
Sonication: For difficult-to-dissolve peptides, brief sonication in a water bath can help break up aggregates and facilitate dissolution.[5] Avoid excessive heating of the sample during this process.[6]
-
Solvent Choice: If you initially used an aqueous buffer with poor results, it is recommended to try an organic solvent as mentioned above (DMSO or acetonitrile/water/TFA mixtures).[1][2]
Q3: How should I store the lyophilized and reconstituted PHM-27 peptide?
A3: Proper storage is crucial to maintain the stability and activity of your peptide.
-
Lyophilized Peptide: Store lyophilized PHM-27 desiccated at -20°C for long-term storage.[2][8] Some sources suggest that storage at -80°C is also acceptable and can extend the shelf life for years.[3] Before opening, it is critical to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.[9]
-
Reconstituted Peptide: For short-term storage, the reconstituted peptide solution can be kept at +4°C for up to 5 days.[1] For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and freeze at -20°C or colder for up to 3 months.[1][8] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[3] Using frost-free freezers is discouraged due to their temperature fluctuations during defrost cycles.[8]
Q4: Can I use a buffer like PBS to reconstitute PHM-27 directly?
A4: Given that PHM-27 is reported as insoluble in water, direct reconstitution in a buffer like PBS may be challenging.[1][7] It is generally recommended to first dissolve the peptide in a small amount of an appropriate organic solvent (e.g., DMSO, acetonitrile/water) and then dilute this stock solution with your desired buffer, such as PBS.[1]
Reconstitution Buffer Recommendations
| Reconstitution Solvent/Buffer | Concentration | Application Notes |
| Primary Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Neat | Recommended for initial solubilization of the peptide.[1] Further dilution in aqueous buffer is necessary for most biological applications. |
| 60% Acetonitrile in water with 0.1% TFA | As stated | An alternative primary solvent for initial reconstitution.[1] |
| 5% Acetonitrile in water | As stated | A milder organic solvent option that has been shown to be effective.[2] |
| Secondary Dilution Buffers | ||
| Phosphate-Buffered Saline (PBS) | 1X | Can be used to dilute the peptide stock solution to the final working concentration.[3] |
| Sterile Water or Dilute Acetic Acid | N/A | General solvents for peptide dilution, though water alone is not recommended for initial reconstitution of PHM-27. |
Detailed Experimental Protocol for PHM-27 Reconstitution
This protocol provides a general guideline for reconstituting lyophilized PHM-27 (human).
Materials:
-
Vial of lyophilized PHM-27 (human)
-
Recommended primary solvent (DMSO, 60% acetonitrile/0.1% TFA in water, or 5% acetonitrile in water)
-
Sterile, high-purity water
-
Desired sterile aqueous buffer (e.g., PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized PHM-27 to warm to room temperature in a desiccator. This prevents moisture condensation, which can affect peptide stability.[9]
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[3]
-
Prepare the Primary Solvent: Prepare your chosen primary solvent (e.g., 5% acetonitrile in sterile water).
-
Initial Dissolution: Carefully open the vial and add the appropriate volume of the primary solvent to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gentle Mixing: Close the vial and mix gently by slowly vortexing or inverting the tube until the peptide is completely dissolved.[3][4] Avoid vigorous shaking.[5] Inspect the solution to ensure it is clear and free of particulates.[4]
-
Further Dilution (Optional): If required for your experiment, you can further dilute the peptide stock solution with a suitable aqueous buffer to your final working concentration.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide solution into single-use, sterile, low-protein-binding tubes. Store these aliquots at -20°C or colder.[1][8]
Experimental Workflow Diagram
Caption: Workflow for the reconstitution of PHM-27 (human).
PHM-27 Signaling Pathway Overview
PHM-27 is known to be a potent agonist for the human calcitonin receptor.[2][10] Its signaling pathway is primarily initiated by its binding to this G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of PHM-27 via the calcitonin receptor.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. PHM 27 (human) (CAS 87403-73-4): R&D Systems [rndsystems.com]
- 3. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. jpt.com [jpt.com]
- 5. uk-peptides.com [uk-peptides.com]
- 6. bachem.com [bachem.com]
- 7. biosynth.com [biosynth.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. usp.org [usp.org]
- 10. PHM 27 (human) (2080) by Tocris, Part of Bio-Techne [bio-techne.com]
Validation & Comparative
PHM-27 vs. VIP: A Comparative Analysis of a Potent Agonist and a Putative Ligand at the Calcitonin Receptor
A detailed examination of the available experimental evidence reveals Peptide Histidine Methionine (PHM-27) as a potent agonist of the human calcitonin receptor, while the activity of Vasoactive Intestinal Peptide (VIP) at this receptor remains largely uncharacterized. This guide provides a comprehensive comparison based on current scientific literature, offering researchers, scientists, and drug development professionals an objective overview of their respective activities, supported by experimental data and detailed protocols.
Introduction
The calcitonin receptor (CTR) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and bone metabolism. Its activation by its endogenous ligand, calcitonin, triggers a cascade of intracellular signaling events, primarily through the Gs-adenylyl cyclase pathway. The identification of novel ligands that can modulate CTR activity is of significant interest for the development of therapeutics for metabolic bone diseases such as osteoporosis.
This guide focuses on the comparative activity of two peptides at the human calcitonin receptor: PHM-27 and VIP. PHM-27, a 27-amino acid peptide, has been identified as a potent agonist of the hCTR.[1] VIP, a 28-amino acid peptide with structural similarities to PHM-27, is a member of the same secretin/glucagon hormone superfamily.[2] While VIP is known to have its own receptors (VPAC1 and VPAC2), its potential cross-reactivity with the calcitonin receptor is a subject of investigation.
Quantitative Comparison of Receptor Activity
Experimental data on the activity of PHM-27 and VIP at the human calcitonin receptor is summarized below. It is important to note that while there is clear evidence for PHM-27's potent agonism, there is a conspicuous lack of direct, quantitative data for VIP's activity on the calcitonin receptor in the current scientific literature.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| PHM-27 | Human Calcitonin Receptor (hCTR) | Functional (cAMP accumulation) | Potency (EC50) | 11 nM | [1] |
| PHM-27 | Human Calcitonin Receptor (hCTR) | Radioligand Binding (inhibition) | - | Able to inhibit 125I-calcitonin binding | [1] |
| VIP | Human Calcitonin Receptor (hCTR) | - | - | No direct binding or functional data available | - |
The available data clearly demonstrates that PHM-27 is a potent agonist at the hCTR, with a potency in the low nanomolar range, comparable to that of human calcitonin.[1] In contrast, a thorough review of the literature did not yield any studies that have specifically reported binding affinity (Ki or IC50) or functional potency (EC50) values for VIP at the calcitonin receptor. While some studies have shown that VIP can induce cAMP elevation in cell types that also respond to calcitonin, this is not conclusive evidence of a direct interaction with the calcitonin receptor, as these cells may co-express VIP's cognate receptors.[3] The absence of evidence for VIP activity at the calcitonin receptor suggests that it is likely not a significant ligand for this receptor.
Calcitonin Receptor Signaling Pathways
The calcitonin receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. The calcitonin receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.
Experimental Protocols
To definitively compare the activity of PHM-27 and VIP on the calcitonin receptor, the following experimental protocols would be employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the inhibitory constant (Ki) of PHM-27 and VIP for the human calcitonin receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human calcitonin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: 125I-labeled salmon calcitonin ([125I]sCT).
-
Competitor ligands: unlabeled PHM-27 and VIP.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [125I]sCT and varying concentrations of the unlabeled competitor ligand (PHM-27 or VIP).
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled calcitonin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger in the calcitonin receptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of PHM-27 and VIP in stimulating cAMP production via the human calcitonin receptor.
Materials:
-
A cell line overexpressing the human calcitonin receptor (e.g., HEK293 or CHO cells).
-
Test ligands: PHM-27 and VIP at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with varying concentrations of the test ligand (PHM-27 or VIP) for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the ligand concentration.
-
Determine the EC50 (the concentration of ligand that produces 50% of the maximal response) and Emax (the maximal response) values from the dose-response curves using non-linear regression.
Conclusion
Based on the currently available scientific literature, PHM-27 is a potent agonist of the human calcitonin receptor. In contrast, there is no direct experimental evidence to suggest that VIP is a significant ligand for this receptor. The lack of data for VIP's activity at the calcitonin receptor is a critical knowledge gap that would need to be addressed through direct experimental investigation using the protocols outlined in this guide. For researchers and drug development professionals, PHM-27 represents a valuable tool for studying calcitonin receptor function and a potential starting point for the development of novel therapeutics targeting this receptor. Future studies are warranted to definitively characterize the interaction, or lack thereof, of VIP with the calcitonin receptor to complete our understanding of the ligand selectivity of this important therapeutic target.
References
- 1. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. childrenshospital.org [childrenshospital.org]
A Comparative Analysis of PHM-27 and Human Calcitonin Activity at the Human Calcitonin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Peptide Histidine Methionine-27 (PHM-27) and human calcitonin, focusing on their interaction with the human calcitonin receptor (hCTR). The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction
PHM-27, a 27-amino acid peptide, and human calcitonin, a 32-amino acid hormone, both exhibit biological activity through the human calcitonin receptor, a member of the G protein-coupled receptor (GPCR) family. While human calcitonin is the endogenous ligand for this receptor, studies have identified PHM-27 as a potent agonist, demonstrating comparable efficacy. This guide delves into a detailed comparison of their activities, supported by available quantitative data, experimental methodologies, and signaling pathway visualizations.
Quantitative Comparison of Biological Activity
| Parameter | PHM-27 | Human Calcitonin | Reference |
| Potency (EC50) | 11 nM | Data not available in a direct comparative study with PHM-27, but efficacy is reported to be similar. | [1] |
| Efficacy | Similar to human calcitonin | Endogenous Ligand | [1] |
| Receptor Binding | Competitively inhibits the binding of [¹²⁵I]-calcitonin to the human calcitonin receptor. | Competitively inhibits the binding of [¹²⁵I]-calcitonin to the human calcitonin receptor. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assessing the binding affinity and functional activity of ligands at the human calcitonin receptor.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., PHM-27 or human calcitonin) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of unlabeled ligands for the human calcitonin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human calcitonin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Salmon Calcitonin (a high-affinity ligand for the hCTR).
-
Unlabeled Ligands: PHM-27, human calcitonin, and a known non-specific binder.
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the hCTR to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (PHM-27 or human calcitonin).
-
For total binding, add only the assay buffer.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., unlabeled salmon calcitonin).
-
Add a fixed concentration of the radioligand ([¹²⁵I]-Salmon Calcitonin) to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway of Gs-coupled receptors like the hCTR.
Objective: To determine the potency (EC50) and efficacy of ligands in stimulating cAMP production.
Materials:
-
Cells: Whole cells expressing the human calcitonin receptor (e.g., HEK293 or CHO cells).
-
Test Ligands: PHM-27 and human calcitonin at various concentrations.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) or DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the hCTR.
-
Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
-
-
Assay:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add the stimulation buffer containing the phosphodiesterase inhibitor to each well and pre-incubate for a short period.
-
Add varying concentrations of the test ligands (PHM-27 or human calcitonin) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration using the detection reagents provided in the kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the ligand concentration to create a dose-response curve.
-
Determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.
-
The maximal response (Emax) reflects the efficacy of the ligand.
-
Signaling Pathways
The human calcitonin receptor is known to couple to at least two major G protein signaling pathways: the Gs alpha (Gαs) pathway and the Gq alpha (Gαq) pathway.
Gs Alpha (Gαs) Signaling Pathway
Activation of the Gαs pathway is the primary signaling mechanism for the calcitonin receptor, leading to the production of cAMP.
Caption: Gs Alpha Signaling Pathway of hCTR.
Gq Alpha (Gαq) Signaling Pathway
The calcitonin receptor can also couple to the Gαq pathway, which activates phospholipase C and leads to an increase in intracellular calcium.
Caption: Gq Alpha Signaling Pathway of hCTR.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the activity of two ligands at a specific receptor.
Caption: Workflow for Ligand Activity Comparison.
Conclusion
PHM-27 acts as a potent agonist at the human calcitonin receptor with an efficacy similar to that of human calcitonin.[1] Both peptides interact with the same receptor and can modulate its activity. The primary signaling cascade initiated by receptor activation is through the Gs protein pathway, leading to cAMP production, although coupling to the Gq pathway and subsequent calcium mobilization is also a recognized mechanism. For a more definitive quantitative comparison, further studies directly comparing the binding affinities of PHM-27 and human calcitonin under identical experimental conditions are warranted. This guide provides a foundational understanding for researchers investigating the pharmacology of these peptides and their therapeutic potential.
References
Navigating Peptide Detection in Immunohistochemistry: A Comparative Guide to Validating VIP Antibodies for Potential PHM-27 Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise identification of target molecules in tissue is paramount. This guide addresses a common point of confusion surrounding the peptide PHM-27 and its detection via immunohistochemistry (IHC), offering a framework for antibody validation and comparison.
Initially, it is critical to clarify that a commercially available, validated antibody specifically targeting PHM-27 for IHC is not readily found. PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide hormone. The frequent association of "PHM-27" with antibodies stems from its close relationship with the Vasoactive Intestinal Peptide (VIP). Both peptides are encoded by the same precursor gene, with their coding sequences located on adjacent exons[1][2][3]. This shared origin and significant sequence homology are the primary reasons for potential antibody cross-reactivity and the common, yet often misleading, listing of PHM-27 as a synonym for the VIP gene in some antibody datasheets[4][5].
This guide, therefore, focuses on a practical approach for researchers interested in the IHC detection of tissues potentially expressing PHM-27: the selection and rigorous validation of antibodies raised against the more commonly targeted VIP. We will explore the specifics of commercially available VIP antibodies, their performance in IHC, and provide a comprehensive protocol for validating their specificity, with a special consideration for potential cross-reactivity with PHM-27.
Understanding the Molecular Relationship: VIP and PHM-27
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide, while PHM-27 has 27 amino acids. Their high degree of sequence similarity is evident when their amino acid sequences are aligned. This homology underscores the challenge and importance of antibody specificity.
Table 1: Amino Acid Sequence Alignment of Human VIP and PHM-27
| Peptide | Sequence |
| VIP | H-S-D-A-V-F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH2 |
| PHM-27 | H-A-D-G-V-F-T-S-D-F-S-K-L-L-G-Q-L-S-A-K-K-Y-L-E-S-L-M-NH2 |
Comparative Analysis of IHC-Validated VIP Antibodies
Given the absence of a dedicated PHM-27 antibody, researchers must turn to VIP antibodies. The following table summarizes the characteristics of several commercially available VIP antibodies that have been validated for use in IHC. It is crucial to note that while these antibodies are validated for VIP, their cross-reactivity with PHM-27 is often not explicitly stated and must be empirically determined.
Table 2: Comparison of Commercially Available, IHC-Validated VIP Antibodies
| Antibody Name/Clone | Host Species | Clonality | Validated Applications | Supplier | Catalog Number | Noted Specificity Information |
| VIP (D8J1V) Rabbit mAb | Rabbit | Monoclonal | IHC | Cell Signaling Technology | #37973 | Recognizes endogenous levels of total VIP protein.[6] |
| Anti-VIP antibody[7] | Mouse | Monoclonal | ELISA, IHC-P | Abcam | ab30680 | --- |
| Anti-Vasoactive Intestinal Peptide (VIP) Polyclonal Antibody | Rabbit | Polyclonal | IHC | American Research Products | 07-00034 | Absorption with immunogen abolishes staining, while PHI does not.[8] |
| VIP Antibody | Rabbit | Polyclonal | IHC, IF | antibodies-online | ABIN4886760 | --- |
| VIP (Vasoactive Intestinal Peptide) Antibody | Rabbit | Polyclonal | IHC | ImmunoStar | 20077 | Pre-adsorption with VIP completely abolished immunolabeling. Pre-adsorption with peptide histidine isoleucine 27 (related to PHM-27) resulted in no reduction of immunostaining.[9] |
The VIP/PHM-27 Signaling Pathway
Both VIP and PHM-27 exert their biological effects by binding to the same G protein-coupled receptors: VPAC1 and VPAC2[10]. Activation of these receptors primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is involved in a wide range of physiological processes, including smooth muscle relaxation, hormone secretion, and immune regulation.
Experimental Protocols: A Step-by-Step Guide to Antibody Validation for IHC
The following protocols provide a detailed methodology for validating a VIP antibody for its specificity in IHC, with the ultimate goal of assessing its suitability for detecting VIP and/or PHM-27.
I. General Immunohistochemistry Protocol for VIP (Paraffin-Embedded Tissues)
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes.
-
Rinse with PBS.
-
Incubate with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary VIP antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen and Counterstaining:
-
Develop the signal with a peroxidase substrate kit (e.g., DAB) until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
II. Antibody Specificity Validation Workflow
To ensure the selected VIP antibody is specific and to investigate its potential cross-reactivity with PHM-27, the following validation steps are essential.
Detailed Protocol for Peptide Absorption Control:
This is the most critical step to differentiate between VIP and PHM-27 staining.
-
Prepare Peptide Solutions:
-
Reconstitute synthetic VIP and PHM-27 peptides in an appropriate solvent to a stock concentration of 1 mg/ml.
-
-
Antibody Pre-incubation:
-
Prepare three tubes of the primary VIP antibody at its optimal working dilution.
-
Tube 1 (Control): Add only the antibody diluent.
-
Tube 2 (VIP Absorption): Add the VIP peptide to a final concentration that is in molar excess (e.g., 10-100 fold) of the antibody.
-
Tube 3 (PHM-27 Absorption): Add the PHM-27 peptide to the same final molar excess as the VIP peptide.
-
Incubate all three tubes for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Immunohistochemical Staining:
-
Perform the IHC protocol as described above on serial sections of a known VIP-positive tissue using the antibody preparations from each of the three tubes.
-
-
Interpretation of Results:
-
If staining is present in Tube 1 but absent in Tube 2: The antibody is specific for VIP.
-
If staining is absent in both Tube 2 and Tube 3: The antibody cross-reacts with both VIP and PHM-27.
-
If staining is absent in Tube 2 but present in Tube 3: The antibody is specific for VIP and does not cross-react with PHM-27.
-
If staining is present in Tube 2 but absent in Tube 3: This would indicate the antibody is specific for PHM-27, which is highly unlikely for an antibody raised against VIP.
-
Conclusion
The detection of PHM-27 in tissues using immunohistochemistry is an indirect process that relies on the careful selection and rigorous validation of antibodies raised against the closely related peptide, VIP. While several IHC-validated VIP antibodies are commercially available, their specificity with respect to PHM-27 is often not characterized. Therefore, it is incumbent upon the researcher to perform thorough validation studies, with the peptide absorption control being the most definitive method to ascertain specificity and potential cross-reactivity. By following the comparative data and detailed protocols in this guide, researchers can confidently select and validate a VIP antibody for their studies, leading to more accurate and reproducible results in the complex field of peptide hormone research.
References
- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. mybiosource.com [mybiosource.com]
- 6. VIP (D8J1V) Rabbit mAb (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 7. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. immunostar.com [immunostar.com]
- 10. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
Unveiling the Cross-Reactivity of PHM-27 Antibodies with VIP: A Comparative Guide for Researchers
A comprehensive analysis of the binding characteristics and immunological cross-reactivity between Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP), two closely related neuropeptides, is crucial for researchers in neuroendocrinology, immunology, and drug development. Their significant structural homology necessitates a careful evaluation of antibody specificity to ensure accurate experimental results and therapeutic targeting.
PHM-27, the human counterpart of porcine Peptide Histidine Isoleucine (PHI), and VIP are both derived from the same precursor protein, prepro-VIP, through alternative splicing of the same gene.[1] This shared origin results in a high degree of amino acid sequence homology, approximately 50%, leading to overlapping biological activities through their interaction with the same G protein-coupled receptors: VPAC1 and VPAC2.[2][3] While both peptides bind to these receptors, studies suggest that PHM-27 generally exhibits a lower binding affinity compared to VIP.[2][3]
This guide provides a comparative overview of the binding of PHM-27 and VIP to their cognate receptors and delves into the critical aspect of antibody cross-reactivity. Understanding the degree to which antibodies generated against PHM-27 can also recognize and bind to VIP is paramount for the design and interpretation of immunoassays and for the development of specific therapeutic agents.
Receptor Binding Affinity: A Tale of Two Peptides
Both PHM-27 and VIP exert their physiological effects by binding to VPAC1 and VPAC2 receptors, which are widely distributed throughout the central and peripheral nervous systems, as well as in the immune, cardiovascular, and gastrointestinal systems.[4][5] While they share these receptors, their binding affinities are not identical.
| Peptide | Receptor | Binding Affinity (Kd) | Reference |
| VIP | VPAC1 | ~1 nM | [6] |
| VIP | VPAC2 | ~1 nM | [6] |
| PHM-27 | VPAC1 | Lower than VIP | [2][3] |
| PHM-27 | VPAC2 | Lower than VIP | [2][3] |
Table 1: Comparative Binding Affinities of VIP and PHM-27 to VPAC Receptors. This table summarizes the available data on the binding affinities of VIP and PHM-27 to VPAC1 and VPAC2 receptors. While exact Kd values for PHM-27 are not consistently reported in the literature, a general consensus indicates a lower affinity compared to VIP.
Immunological Cross-Reactivity: A Critical Consideration
The structural similarity between PHM-27 and VIP raises a significant challenge in the development of specific antibodies. The potential for cross-reactivity, where an antibody raised against one peptide also recognizes the other, can lead to inaccurate measurements in immunoassays and off-target effects in therapeutic applications.
At present, specific quantitative data on the percentage of cross-reactivity of commercially available or research-grade anti-PHM-27 antibodies with VIP is not extensively published. However, the high sequence homology strongly suggests that a degree of cross-reactivity is likely. Researchers utilizing anti-PHM-27 antibodies are strongly advised to empirically determine the cross-reactivity with VIP in their specific assay format.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of anti-PHM-27 antibodies, researchers should perform validation experiments. The following are detailed methodologies for key experiments to assess cross-reactivity with VIP.
Radioimmunoassay (RIA) for Cross-Reactivity Assessment
Radioimmunoassay is a highly sensitive technique for quantifying peptide hormones and assessing antibody specificity.
Experimental Workflow:
Figure 1: Radioimmunoassay Workflow. A diagram illustrating the key steps in performing a radioimmunoassay to determine antibody cross-reactivity.
Methodology:
-
Reagent Preparation:
-
Prepare a constant amount of anti-PHM-27 antibody and radiolabeled PHM-27 (tracer).
-
Prepare a series of dilutions of unlabeled PHM-27 to serve as standards.
-
Prepare a series of dilutions of unlabeled VIP to test for cross-reactivity.
-
-
Competitive Binding:
-
In separate tubes, incubate the anti-PHM-27 antibody and tracer with either the PHM-27 standards or the VIP dilutions.
-
-
Separation:
-
Separate the antibody-bound tracer from the free tracer. This can be achieved using methods like precipitation with a second antibody or solid-phase capture of the primary antibody.
-
-
Detection:
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of unlabeled PHM-27.
-
Determine the concentration of VIP that causes a 50% reduction in the binding of the radiolabeled PHM-27 (IC50).
-
Calculate the percent cross-reactivity using the formula: (IC50 of PHM-27 / IC50 of VIP) x 100%
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is another common immunoassay format that can be adapted to assess cross-reactivity.
Experimental Workflow:
Figure 2: ELISA Workflow for Cross-Reactivity. This diagram outlines the steps for a competitive ELISA to assess antibody cross-reactivity.
Methodology:
-
Coating: Coat a microtiter plate with a constant concentration of PHM-27.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Competitive Incubation: In separate wells, incubate a fixed concentration of the anti-PHM-27 antibody with varying concentrations of either unlabeled PHM-27 (for the standard curve) or unlabeled VIP (to test for cross-reactivity).
-
Binding: Add the antibody-peptide mixtures to the PHM-27 coated wells and incubate to allow the antibody to bind to the coated peptide.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary anti-PHM-27 antibody.
-
Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent).
-
Measurement: Measure the signal intensity.
-
Data Analysis: Calculate the percent cross-reactivity as described for the RIA.
Signaling Pathways of PHM-27 and VIP
Both PHM-27 and VIP, upon binding to VPAC1 and VPAC2 receptors, primarily activate the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response. There is also evidence that these receptors can couple to other G proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway.
Figure 3: Signaling Pathways of PHM-27 and VIP. This diagram illustrates the primary signaling cascades activated upon the binding of PHM-27 or VIP to their receptors.
Conclusion
The close structural and functional relationship between PHM-27 and VIP presents both opportunities and challenges for researchers. While their overlapping activities provide insights into the pleiotropic nature of this peptide family, the potential for antibody cross-reactivity demands rigorous validation to ensure data accuracy. By employing the detailed experimental protocols outlined in this guide, researchers can confidently assess the specificity of their anti-PHM-27 antibodies and contribute to a more precise understanding of the distinct and overlapping roles of these important neuropeptides. The development of highly specific antibodies that can discriminate between PHM-27 and VIP remains a critical goal for advancing research and therapeutic development in this field.
References
- 1. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
Unveiling the Antagonistic Dance: Salmon Calcitonin (8-32) as a Potent Modulator of PHM-27 Activity at the Human Calcitonin Receptor
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antagonistic properties of the salmon calcitonin fragment, sCT(8-32), against the peptide hormone PHM-27 at the human calcitonin receptor (hCTr). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying molecular interactions and workflows.
The human calcitonin receptor (hCTr), a Class B G protein-coupled receptor (GPCR), is a key regulator of calcium homeostasis and bone metabolism. While calcitonin is its primary endogenous ligand, the receptor can be activated by other peptides, including the 27-amino acid peptide PHM-27. Emerging research has identified the N-terminally truncated analog of salmon calcitonin, sCT(8-32), as a potent antagonist of hCTr activation. This guide delves into the specifics of this antagonism, providing a framework for its investigation and potential therapeutic application.
Data Presentation: A Quantitative Look at Antagonism
The antagonistic potency of sCT(8-32) at the human calcitonin receptor has been evaluated against several agonists. While direct quantitative data for PHM-27 is not extensively published, its agonistic activity is known to be comparable to that of human calcitonin (hCT). The following table summarizes the inhibitory constants (Ki) of sCT(8-32) for various hCTr agonists, providing a basis for comparing their susceptibility to antagonism.
| Agonist | Receptor | Antagonist | Ki (nM)[1] |
| Human Calcitonin (hCT) | Human Calcitonin Receptor | sCT(8-32) | 1.40 ± 0.35 |
| Salmon Calcitonin (sCT) | Human Calcitonin Receptor | sCT(8-32) | 7.2 ± 1.3 |
| Human α-Calcitonin Gene-Related Peptide (hαCGRP) | Human Calcitonin Receptor | sCT(8-32) | 1.82 ± 0.33 |
| PHM-27 | Human Calcitonin Receptor | sCT(8-32) | Inferred to be similar to hCT |
Note: The Ki value for PHM-27 is inferred from its similar efficacy to human calcitonin.
Signaling Pathways: A Tale of Activation and Blockade
Both salmon calcitonin and PHM-27 exert their effects by binding to the hCTr, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. This interaction initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). The antagonist, sCT(8-32), competes with these agonists for binding to the receptor, thereby preventing G protein activation and subsequent cAMP production.
References
Genetic Validation of PHM-27 Function: A Comparative Guide Based on Knockout Models
For Immediate Release
This guide provides a comprehensive comparison of the known functions of Peptide Histidine Methionine (PHM-27) with data from available knockout mouse models. As research into the therapeutic potential of PHM-27 continues, understanding its physiological role through genetic validation is crucial for drug development and translational science.
Executive Summary:
Direct knockout models specifically targeting only the PHM-27 peptide are not yet described in the scientific literature. PHM-27 and Vasoactive Intestinal Peptide (VIP) are encoded by the same precursor gene, prepro-VIP. Therefore, existing knockout models targeting the Vip gene result in a deficiency of both peptides. This guide presents a detailed analysis of these VIP/PHM-27 dual-knockout mice as the current best alternative for understanding the combined physiological functions of these related peptides. We also provide a prospective workflow for the future development of a specific PHM-27 knockout model.
Comparative Analysis of Knockout Phenotypes
The following table summarizes the key phenotypic characteristics observed in mice with a targeted disruption of the Vip gene, leading to the absence of both VIP and PHM-27. This data provides insights into the collective roles of these peptides in various physiological systems.
| Physiological System | Phenotype Observed in VIP/PHM-27 Knockout Mice | Reference |
| Metabolism | Elevated plasma glucose, insulin, and leptin levels.[1][2] Enhanced preference for sweet tastants.[1] Lower body weight and reduced fat mass accumulation.[3] | [1][2][3] |
| Respiratory System | Spontaneous asthma-like phenotype, including peribronchiolar airway inflammation with lymphocyte and eosinophil accumulation.[4][5] Airway hyper-responsiveness to methacholine.[4][5][6] | [4][5][6] |
| Cardiovascular System | Spontaneous pulmonary arterial hypertension with pulmonary vascular remodeling.[2] | [2] |
| Nervous System | Impaired circadian rhythm generation; abnormalities observed in constant darkness.[2][7][8] | [2][7][8] |
| Gastrointestinal System | Gross and microscopic anatomical abnormalities.[8] A percentage of mice die from stenosis of the gut.[8] | [8] |
| Reproductive System | Subfertility in homozygous females.[8] Reduced serum testosterone and follicle-stimulating hormone levels in males.[8] | [8] |
| Immune System | Lower production of pro-inflammatory cytokines by peritoneal cells in response to LPS.[2] | [2] |
| Development | Offspring of heterozygous females exhibit developmental delays, including reduced body weight and impaired social behavior.[8] | [8] |
Experimental Protocols
Generation of VIP/PHM-27 Knockout Mice
The VIP/PHM-27 knockout mice were generated using homologous recombination to disrupt the Vip gene.
Methodology:
-
Targeting Vector Construction: A targeting vector was designed to disrupt a critical exon of the Vip gene (e.g., exon 4).[8] The vector typically includes a neomycin resistance cassette for positive selection and a herpes simplex virus thymidine kinase gene for negative selection.
-
Embryonic Stem (ES) Cell Transfection: The targeting vector was electroporated into ES cells derived from a specific mouse strain (e.g., 129S4/SvJae).
-
Selection of Recombinant ES Cells: Transfected ES cells were cultured in the presence of G418 (for neomycin resistance) and ganciclovir (for thymidine kinase sensitivity) to select for cells that had undergone homologous recombination.
-
Generation of Chimeric Mice: Correctly targeted ES cells were microinjected into blastocysts from a different mouse strain (e.g., C57BL/6J). The resulting chimeric embryos were transferred to pseudopregnant female mice.
-
Germline Transmission: Chimeric male offspring were bred with wild-type females. Agouti-colored offspring indicated germline transmission of the targeted allele.
-
Genotyping: Heterozygous offspring were identified by PCR analysis of tail DNA and subsequently interbred to produce homozygous knockout mice.
Phenotypic Analysis
A variety of experimental procedures were used to characterize the phenotype of the VIP/PHM-27 knockout mice, including:
-
Metabolic Analysis: Measurement of plasma glucose, insulin, and leptin levels using ELISAs or multiplex assays.[1] Two-bottle preference tests were used to assess taste preference.[1]
-
Respiratory Analysis: Assessment of airway hyper-responsiveness to inhaled methacholine using whole-body plethysmography.[4][5] Histological analysis of lung tissue to evaluate inflammation.[4][5]
-
Circadian Rhythm Analysis: Monitoring of locomotor activity in a light-dark cycle followed by constant darkness.[7]
-
Cardiovascular Analysis: Measurement of right ventricular systolic pressure and assessment of right ventricular hypertrophy.[8]
Signaling Pathways and Future Directions
Known Signaling Pathway of PHM-27
PHM-27 is a potent agonist of the human calcitonin receptor (CTR), a G protein-coupled receptor.[9] Activation of the CTR initiates downstream signaling cascades, primarily through Gs and Gq proteins.[10]
Proposed Workflow for a Specific PHM-27 Knockout Model
The development of a knockout model specific to PHM-27, while leaving VIP expression intact, would require precise gene editing to target the PHM-27-encoding exon of the prepro-VIP gene. The CRISPR/Cas9 system is ideally suited for this purpose.[11][12][13][14]
While a specific PHM-27 knockout model is not yet available, the existing VIP/PHM-27 knockout mice provide valuable, albeit combined, insights into their physiological roles. The diverse phenotypes observed in these models, from metabolic and respiratory to cardiovascular and neurological systems, underscore the importance of the peptides encoded by the prepro-VIP gene. The development of a PHM-27-specific knockout mouse using CRISPR/Cas9 technology will be a critical next step to dissect the individual contributions of PHM-27 and to further validate it as a potential therapeutic target.
References
- 1. Vasoactive Intestinal Peptide–Null Mice Demonstrate Enhanced Sweet Taste Preference, Dysglycemia, and Reduced Taste Bud Leptin Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vip vasoactive intestinal polypeptide [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasoactive Intestinal Peptide Knockout (VIP KO) mouse model of sulfite-sensitive asthma: up-regulation of novel lung carbonyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive Intestinal Peptide Knockout (VIP KO) mouse model of sulfite-sensitive asthma: up-regulation of novel lung carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clues to VIP function from knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Isoleucine (PHI) Knockout Mice - Available technology for licensing from the UCLA [techtransfer.universityofcalifornia.edu]
- 8. 009640 - Strain Details [jax.org]
- 9. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcitonin receptor - Wikipedia [en.wikipedia.org]
- 11. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using CRISPR/Cas9 for Gene Knockout in Immunodeficient NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 14. CRISPR/Cas9 Knockin Mouse - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
A Comparative Analysis of PHM-27 Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative pharmacology of peptide hormones across different species is crucial for preclinical studies and translational research. This guide provides a comprehensive comparative analysis of Peptide Histidine Methionine (PHM-27), and its non-human ortholog Peptide Histidine Isoleucine (PHI-27), focusing on its amino acid sequence, receptor binding affinities, and functional activity in various species. Detailed experimental protocols and signaling pathway visualizations are included to support further investigation.
Introduction
PHM-27 is a 27-amino acid peptide hormone belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][2][3] In humans, it is co-synthesized with VIP from the same precursor protein, prepro-VIP.[1] The porcine equivalent, PHI-27, differs by only two amino acids.[1] PHM-27 and PHI-27 exert their biological effects through interaction with G protein-coupled receptors (GPCRs), primarily the VPAC1, VPAC2, and PAC1 receptors, leading to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[2] This guide delves into the available data to provide a comparative overview of PHM-27's characteristics across different species.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the known amino acid sequences, receptor binding affinities, and functional potencies of PHM-27 and its orthologs in various species.
Table 1: Amino Acid Sequence Alignment of PHM-27/PHI-27
| Species | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 |
| Human (PHM-27) | H | A | D | G | V | F | T | S | D | F | S | K | L | L | G | Q | L | S | A | K | K | Y | L | E | S | L | M |
| Porcine (PHI-27) | H | A | D | G | V | F | T | S | D | F | S | R | L | L | G | Q | L | S | A | K | K | Y | L | E | S | L | I |
| Bovine (PHI-27) | H | A | D | G | V | F | T | S | D | S | S | R | L | L | G | Q | L | S | A | K | K | Y | L | E | S | L | I |
| Rat (PHI-27) | H | A | D | G | V | F | T | S | D | F | S | R | L | L | G | Q | L | S | A | K | K | Y | L | E | S | L | I |
Table 2: Receptor Binding Affinities (Ki in nM) of PHM-27/PHI-27
| Species | Receptor | PHM-27/PHI-27 | VIP | PACAP-27 |
| Human | Calcitonin Receptor | 11 (EC50) | - | - |
| Chick | PAC1 Receptor | - | >> PACAP-27 | ~ PACAP-38 |
Note: Quantitative Ki or IC50 values for PHM-27/PHI-27 on VPAC1, VPAC2, and PAC1 receptors across different species are not well-documented in the available literature. The provided data for the human calcitonin receptor is an EC50 value for functional potency. The chick PAC1 receptor data indicates a much lower potency for chicken VIP compared to PACAP, suggesting PHI-27 would also have a lower affinity.
Table 3: Functional Potency (EC50 in nM) for cAMP Production
| Species | Cell Line/Tissue | Receptor | PHM-27/PHI-27 |
| Human | Various | Calcitonin Receptor | 11 |
Note: Comprehensive comparative data for the functional potency of PHM-27/PHI-27 on cAMP production via VPAC and PAC receptors across different species is limited in the current literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of PHM-27 and related peptides.
Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a ligand to its receptor.
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP or ¹²⁵I-PACAP-27) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., PHM-27 or PHI-27) are added to the reaction tubes.
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled ligand.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data is analyzed using non-linear regression to determine the IC50 value of the competitor ligand, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol outlines a common method for measuring the functional potency of a ligand in stimulating cAMP production.
-
Cell Culture and Stimulation:
-
Cells expressing the receptor of interest are cultured to an appropriate density.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with various concentrations of the agonist (e.g., PHM-27 or PHI-27) for a defined period.
-
-
Cell Lysis and cAMP Extraction:
-
The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
-
cAMP Quantification:
-
The amount of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Radioimmunoassay (RIA), an Enzyme-Linked Immunosorbent Assay (ELISA), or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
A standard curve is generated using known concentrations of cAMP to quantify the amount of cAMP in the samples.
-
-
Data Analysis:
-
The concentration-response data is plotted, and a sigmoidal dose-response curve is fitted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative analysis of PHM-27.
Caption: PHM-27/PHI-27 Signaling Pathway
References
- 1. Peptide histidine isoleucinamide (PHI)-(1-27)-Gly as a new major form of PHI in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHI--a new brain-gut peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PMC [pmc.ncbi.nlm.nih.gov]
PHM-27 Receptor Promiscuity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the binding and functional activity of the peptide PHM-27 across a selection of G protein-coupled receptors (GPCRs), with a particular focus on the Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor family (VPAC1, VPAC2, and PAC1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of PHM-27 and its potential for cross-reactivity with other GPCRs.
Introduction to PHM-27
Peptide Histidine Methionine (PHM-27), the human homolog of Peptide Histidine Isoleucine (PHI), is a 27-amino acid peptide that belongs to the secretin/glucagon superfamily of peptides.[1][2] Structurally related to VIP and PACAP, PHM-27 is co-synthesized from the same precursor as VIP.[3] This shared origin and structural similarity suggest the potential for overlapping receptor pharmacology. While initially considered an "orphan peptide," research has revealed its activity at various GPCRs, highlighting the importance of understanding its receptor promiscuity for potential therapeutic applications and off-target effects.
Comparative Analysis of Receptor Binding and Functional Potency
The following tables summarize the available quantitative and qualitative data for the binding affinity (Ki) and functional potency (EC50) of PHM-27 in comparison to the endogenous ligands VIP and PACAP-27 at the human VPAC1, VPAC2, and PAC1 receptors. Additionally, data for the human Calcitonin Receptor (hCTr) is included to illustrate PHM-27's broader promiscuity.
Table 1: Receptor Binding Affinity (Ki) of PHM-27 and Related Peptides
| Ligand | VPAC1 Receptor | VPAC2 Receptor | PAC1 Receptor | Calcitonin Receptor (hCTr) |
| PHM-27 | Lower affinity than VIP[4] | Lower affinity than VIP[4] | Lower affinity than PACAP[5] | - |
| VIP | High affinity[5][6] | High affinity[5][6] | Low affinity[5][7] | No significant binding |
| PACAP-27 | High affinity[5][6] | High affinity[5][6] | High affinity[5] | No significant binding |
Table 2: Functional Potency (EC50) of PHM-27 and Related Peptides in cAMP Assays
| Ligand | VPAC1 Receptor | VPAC2 Receptor | PAC1 Receptor | Calcitonin Receptor (hCTr) |
| PHM-27 | No significant stimulation at 10 nM[4] | Lower potency than VIP & PACAP-27[7] | Lower potency than PACAP[5] | 11 nM[1] |
| VIP | ~7.6 nM (iodide efflux)[4] | Potent agonist[5] | Weak agonist[7] | No significant activity |
| PACAP-27 | ~10 nM (iodide efflux)[4] | Potent agonist[5] | Potent agonist[5] | No significant activity |
Note: The EC50 values for VPAC1 are from an iodide efflux assay, which is an indirect measure of cAMP-mediated ion channel activation.
Signaling Pathways
PHM-27, through its interaction with various GPCRs, can modulate intracellular signaling cascades. The primary signaling pathway for the VPAC and PAC1 receptors is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The calcitonin receptor is also known to couple to Gs to stimulate cAMP production.
Caption: Signaling pathways of PHM-27 and related peptides.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This assay quantifies the affinity of a ligand for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the target GPCR (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer containing protease inhibitors is used.
-
Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., ¹²⁵I-VIP for VPAC receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., PHM-27).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Functional Assays
These assays measure the ability of a ligand to stimulate or inhibit the production of the second messenger cAMP upon receptor activation.
Caption: Workflow for a typical cAMP functional assay.
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are cultured in appropriate media.
-
Assay Conditions: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Ligand Stimulation: Increasing concentrations of the test ligand (e.g., PHM-27) are added to the cells and incubated for a specific time at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a variety of methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format utilizing fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies to detect cAMP.
-
-
Data Analysis: The amount of cAMP produced is plotted against the log concentration of the ligand to generate a dose-response curve. The EC50, the concentration of ligand that produces 50% of the maximal response, is determined by non-linear regression.
Conclusion
The available data indicates that PHM-27 exhibits promiscuous behavior, acting as a potent agonist at the human calcitonin receptor while displaying significantly lower affinity and potency at the VPAC1, VPAC2, and PAC1 receptors compared to the endogenous ligands VIP and PACAP. This profile suggests that while PHM-27 is part of the VIP/PACAP family, its primary physiological roles may be mediated through other receptors. For researchers investigating the biological functions of PHM-27 or developing therapeutics targeting the VIP/PACAP system, it is crucial to consider this receptor promiscuity to avoid potential off-target effects and to accurately interpret experimental results. Further quantitative studies are warranted to precisely determine the binding affinities and functional potencies of PHM-27 at a wider range of GPCRs.
References
- 1. [Peptide histidine-isoleucine and and its human analogue peptide histidine-methionine: localization, receptors and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAC1 receptors in chick cerebral cortex: characterization by binding of pituitary adenylate cyclase-activating polypeptide, [125I]-PACAP27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling PHM-27 (human)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of bioactive peptides like PHM-27 (human) is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling PHM-27, especially in its lyophilized powder form, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to prevent inhalation, skin, and eye contact.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the peptide. |
| Eye Protection | Safety glasses or goggles | Protects eyes from airborne powder and splashes of reconstituted solutions. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized powder to avoid inhalation. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling PHM-27 from the moment it arrives in the laboratory is critical for both safety and experimental success.
Receiving and Storage
PHM-27 is typically supplied as a lyophilized powder and should be stored under specific conditions to maintain its stability.
| Parameter | Value | Source(s) |
| Storage Temperature (Lyophilized) | -20°C | [1][2][3] |
| Shipping Temperature | Blue Ice | [1][2] |
| Long-term Stability (Lyophilized) | Up to 12 months at -20°C | [1] |
| Short-term Storage (Lyophilized) | May be stored at 4°C for short-term only | [1] |
For maximum recovery of the product, it is recommended to centrifuge the vial before opening it.[1][2]
Reconstitution and Handling
When preparing PHM-27 solutions, it is important to follow a clear and safe procedure. The following workflow outlines the key steps.
Decontamination and Disposal Plan
Proper decontamination of workspaces and equipment, along with a clear disposal plan for contaminated materials, is essential to prevent cross-contamination and environmental exposure.
Decontamination Protocol
For routine cleaning of surfaces and equipment that have come into contact with PHM-27, an enzymatic detergent is recommended. In cases of significant spills or for critical applications, a two-step process provides more thorough decontamination.
| Step | Agent | Concentration | Application |
| 1. Initial Decontamination | Enzymatic Detergent (e.g., SBCleaner) | 1% (m/v) in water | Apply to surfaces, soak labware, or use in an ultrasonic cleaner. |
| 2. (For Critical Applications) | Sodium Hypochlorite (Bleach) | 6% | Apply to surfaces after initial decontamination and rinse thoroughly. |
Disposal Plan
All waste materials contaminated with PHM-27 should be handled as chemical waste. The appropriate disposal route will depend on the nature of the waste (e.g., solid, liquid, sharps) and must comply with institutional and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
